6-Fluoro-7-nitro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-7-nitro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-5-2-1-4-3-9-10-6(4)7(5)11(12)13/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULSSLFCOUQDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-7-nitro-1H-indazole
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds and approved pharmaceuticals. As a bioisostere of indole, the indazole nucleus offers a unique combination of hydrogen bonding capabilities and aromatic interactions, making it a versatile framework for designing targeted therapeutics. Within this class, 6-Fluoro-7-nitro-1H-indazole emerges as a pivotal synthetic intermediate. The strategic placement of a fluorine atom and a nitro group—both potent electron-withdrawing groups—on the benzene ring profoundly influences the molecule's electronic distribution, reactivity, and metabolic stability.
This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It explains the causality behind analytical methodologies and offers field-proven insights into its characterization, ensuring a robust foundation for its application in discovery and development pipelines.
Molecular Identity and Structural Attributes
This compound is a substituted aromatic heterocycle. Its structure is defined by a bicyclic system where a pyrazole ring is fused to a benzene ring, which is further substituted at positions 6 and 7.
-
Molecular Formula: C₇H₄FN₃O₂
-
Molecular Weight: 181.12 g/mol
-
CAS Registry Number: 1279869-26-9
The fluorine atom at C6 and the nitro group at C7 significantly lower the electron density of the aromatic system. This has direct implications for the acidity of the N-H proton on the pyrazole ring and the molecule's potential for engaging in specific intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition in biological systems.
The Ascendant Role of Fluorine in Nitroindazole-Based Drug Discovery: A Technical Guide to Biological Activity
Foreword: The Strategic Imperative of Fluorination in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a cornerstone of molecular design.[1][2] This is not a matter of mere substitution but a nuanced approach to augmenting the pharmacological prowess of bioactive molecules. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—collectively empower medicinal chemists to fine-tune a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1][3] Within this paradigm, the fluorinated nitroindazole core has garnered significant attention, demonstrating a remarkable breadth of biological activities that span from oncology to infectious diseases. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of fluorinated nitroindazoles, offering a technical resource for researchers, scientists, and drug development professionals.
I. The Fluorinated Nitroindazole Scaffold: A Privileged Motif in Drug Design
The indazole ring system, a bicyclic heteroaromatic structure, is a well-established pharmacophore. The introduction of a nitro group, particularly at the 5- or 7-position, often imparts significant biological activity, in part due to its electron-withdrawing nature and its potential for bioreductive activation under hypoxic conditions.[4] The subsequent addition of fluorine atoms to the indazole core or to appended substituents can dramatically enhance the therapeutic potential of these molecules.
The strategic placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of the drug.[2]
-
Increased Lipophilicity and Membrane Permeability: Fluorination can increase a molecule's lipophilicity, facilitating its passage through cellular membranes to reach intracellular targets.[1]
-
Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a compound's ionization state and its interaction with biological targets.
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein, thereby increasing binding affinity and potency.
II. Synthesis of Fluorinated Nitroindazoles: Enabling the Exploration of Chemical Space
The synthesis of fluorinated nitroindazoles is a critical first step in the exploration of their biological potential. A variety of synthetic strategies have been developed to introduce fluorine and nitro functionalities onto the indazole scaffold.
General Synthetic Strategies:
While a universal, one-size-fits-all protocol does not exist, the synthesis of fluorinated nitroindazoles often involves a multi-step process that may include:
-
Nitration of a fluorinated indazole precursor: This is a common approach where a pre-existing fluorinated indazole is subjected to nitrating conditions to introduce the nitro group.
-
Fluorination of a nitroindazole precursor: Conversely, a nitroindazole scaffold can be subjected to fluorination using various reagents. Recent advances in late-stage fluorination techniques have made this approach increasingly viable.[5]
-
Cyclization of appropriately substituted precursors: Building the indazole ring from acyclic or other cyclic precursors that already contain the desired fluorine and nitro substituents is another powerful strategy.
A general synthetic scheme for a 7-nitroindazole derivative is outlined below.
Caption: A generalized workflow for the synthesis of a fluorinated nitroindazole derivative.
III. Diverse Biological Activities of Fluorinated Nitroindazoles
The fluorinated nitroindazole scaffold has proven to be a versatile platform for the development of therapeutic agents with a wide range of biological activities.
A. Anticancer Activity
Nitroaromatic compounds, including nitroindazoles, have been investigated for their potential as anticancer agents, often leveraging the hypoxic environment of solid tumors for selective activation.[6] Fluorination can further enhance their anticancer properties.
Mechanism of Action: The anticancer activity of many nitroaromatic compounds is linked to their bioreductive activation under hypoxic conditions, which are prevalent in solid tumors. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates that can induce DNA damage and oxidative stress, ultimately leading to cancer cell death. Fluorination can enhance the potency of these compounds and improve their pharmacokinetic profiles.[7]
Quantitative Data on Anticancer Activity:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-Alkyl-Nitroimidazoles | MDA-MB-231 (Breast) | As low as 16.7 | [8] |
| N-Alkyl-Nitroimidazoles | A549 (Lung) | Variable | [8] |
| Nitroimidazole Derivatives | 4T1 (Breast), A549 (Lung) | 1.5 - 18.8 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10][11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated nitroindazole compounds for 72 hours.[9]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of compounds.
B. Antiparasitic Activity
Fluorinated nitroindazoles have shown significant promise as antiparasitic agents, particularly against protozoan parasites such as Leishmania.
Mechanism of Action: The antiparasitic activity of nitroaromatic compounds is often attributed to their ability to generate reactive oxygen species (ROS) and induce oxidative stress within the parasite. The nitro group can be reduced by parasitic nitroreductases to form radical species that are toxic to the parasite.
Experimental Protocol: In Vitro Anti-Leishmanial Assay (Leishmania amazonensis)
This protocol outlines the steps for evaluating the in vitro activity of fluorinated nitroindazoles against Leishmania amazonensis amastigotes, the clinically relevant stage of the parasite.[12][13]
Step-by-Step Methodology:
-
Macrophage Seeding: Plate J774 macrophages at a concentration of 5 x 10^4 cells/well in a 96-well plate and incubate for 4 hours at 37°C with 5% CO2 to allow for adherence.[13]
-
Parasite Infection: Infect the adherent macrophages with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 25:1 and incubate overnight at 32°C with 5% CO2.[13]
-
Removal of Extracellular Parasites: The following day, wash the wells with warm PBS to remove any non-internalized parasites.[13]
-
Compound Treatment: Add fresh medium containing serial dilutions of the fluorinated nitroindazole compounds to the infected macrophages and incubate for 96 hours at 32°C with 5% CO2.[13]
-
Viability Assessment: Assess the viability of the intracellular amastigotes using a suitable method, such as a colorimetric assay with a substrate like CENTA for parasites expressing beta-lactamase, or by microscopic counting.[13]
-
Data Analysis: Determine the IC50 value of the compounds against the intracellular amastigotes.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. atcc.org [atcc.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. med.nyu.edu [med.nyu.edu]
- 13. med.nyu.edu [med.nyu.edu]
6-Fluoro-7-nitro-1H-indazole: A Strategic Building Block for Modern Medicinal Chemistry
Abstract
The indazole scaffold is a cornerstone of contemporary drug discovery, recognized as a privileged structure in a multitude of pharmacologically active agents.[1] Within this class, 6-fluoro-7-nitro-1H-indazole emerges as a highly versatile and strategically important chemical building block. The unique electronic arrangement of a fluorine atom positioned ortho to a strongly electron-withdrawing nitro group imparts a distinct reactivity profile, opening avenues for diverse and selective functionalization. This technical guide provides an in-depth exploration of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a comprehensive analysis of its reactivity, focusing on N-alkylation, nitro group reduction, and nucleophilic aromatic substitution at the C-6 position. Detailed, field-tested protocols are provided to empower chemists to effectively harness the synthetic potential of this valuable intermediate.
The Strategic Value of the this compound Core
The indazole nucleus, a bioisostere of indole, is a key feature in numerous therapeutic agents, from kinase inhibitors like Pazopanib to antiemetics such as Granisetron.[1] The value of this compound lies in the synergistic interplay of its substituents:
-
The Indazole Core: Provides a rigid, aromatic scaffold adept at forming critical hydrogen bonds and engaging in pi-stacking interactions within protein binding sites.
-
The 7-Nitro Group: A powerful electron-withdrawing group that significantly influences the molecule's reactivity. It sterically directs N-alkylation to the N-2 position and activates the C-6 position for nucleophilic attack.[2] Furthermore, its reduction to a versatile amino group is a gateway to a vast chemical space for library synthesis.[3]
-
The 6-Fluoro Group: This atom serves as a synthetically valuable handle. Activated by the ortho-nitro group, it is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of O-, N-, and S-based nucleophiles.[4] Fluorine substitution can also impart desirable pharmacokinetic properties, such as enhanced metabolic stability and improved binding affinity.
This combination of features makes this compound a trifunctionalized building block, offering multiple, orthogonal handles for molecular elaboration in drug discovery programs.
Synthesis Pathway and Physicochemical Properties
Proposed Synthesis of this compound
The proposed synthesis starts from 2-methyl-4-fluoroaniline, proceeding through nitration and subsequent diazotization followed by intramolecular cyclization.
References
- 1. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ambeed [ambeed.com]
The Indazole Nucleus: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of pharmacologically active compounds.[3][4] From early anti-inflammatory agents to modern-day targeted cancer therapies, the journey of substituted indazoles is a compelling narrative of chemical innovation and evolving biological understanding. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted indazole compounds, offering insights into the causality behind experimental choices and providing detailed methodologies for their synthesis and application.
A Historical Perspective: From Classical Cyclizations to Modern Innovations
The story of indazole begins in the late 19th century with the pioneering work of Emil Fischer, who first reported its synthesis in 1883.[5][6][7][8][9] Early synthetic methods were often characterized by harsh reaction conditions and limited substrate scope. A notable classical method is the Davis-Beirut reaction , which provides an efficient route to 2H-indazoles and indazolones from o-nitrobenzylamines.[10][11][12][13][14] This reaction, which can be catalyzed by either acid or base, is valued for its use of inexpensive starting materials and avoidance of toxic metals.[10][11]
The 20th and early 21st centuries witnessed a paradigm shift in the synthesis of substituted indazoles, driven by the advent of transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Heck, and Buchwald-Hartwig reactions revolutionized the construction of the indazole core, offering milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity.[15][16] More recently, C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of functionalized indazoles, allowing for the direct formation of C-C and C-N bonds.[3][17][18][19][20][21]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is dictated by factors such as desired substitution pattern, available starting materials, and scalability. The following table provides a comparative overview of key synthetic methodologies.
| Synthetic Method | Typical Starting Materials | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | o-Nitrobenzylamines | Metal-free, inexpensive starting materials, good for 2H-indazoles.[2][10][11] | Can have limited substrate scope and may require optimization.[2] |
| Palladium-Catalyzed Cross-Coupling | Halogenated precursors, boronic acids, amines, etc. | High yields, broad functional group tolerance, good regioselectivity.[15][16] | Requires expensive and potentially toxic metal catalysts and ligands.[2] |
| Rhodium/Copper-Catalyzed C-H Activation | Imidates, nitrosobenzenes, azobenzenes.[3][17][18] | High atom economy, direct functionalization, access to complex structures.[2][18] | Can require specific directing groups and optimization of reaction conditions. |
| [3+2] Dipolar Cycloaddition | Sydnones and arynes | Excellent yields and regioselectivity for 2H-indazoles, mild conditions.[2] | Requires synthesis of sydnone precursors.[2] |
The Rise of Indazoles in Targeted Therapy: Mechanism of Action
The therapeutic significance of substituted indazoles skyrocketed with the discovery of their ability to act as potent protein kinase inhibitors.[22][23] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[22] Indazole-based drugs, such as Pazopanib and Axitinib , have emerged as key players in the treatment of various cancers, including renal cell carcinoma.[22][24][25][26][27]
These drugs primarily function as ATP-competitive inhibitors of vascular endothelial growth factor receptors (VEGFRs).[24][28] By binding to the ATP-binding pocket of the kinase domain of VEGFR, they block the downstream signaling pathways that are critical for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[24][28][29][30][31][32][] The inhibition of the VEGF signaling pathway ultimately leads to a reduction in tumor growth and vascularity.[24]
Visualizing the VEGF Signaling Pathway and Inhibition
The following diagram illustrates the VEGF signaling pathway and the mechanism of action of indazole-based kinase inhibitors.
Caption: Mechanism of action of indazole-based VEGFR inhibitors.
Experimental Protocols: A Guide to Synthesis
To provide a practical understanding of the synthesis of substituted indazoles, this section outlines a detailed, self-validating protocol for a modern synthetic method.
Protocol: Rhodium/Copper-Catalyzed C-H Activation for 1H-Indazole Synthesis
This protocol describes the synthesis of 3-substituted 1H-indazoles via a rhodium/copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes.[3][17][18]
Materials:
-
Imidate ester (1.0 eq)
-
Nitrosobenzene (1.2 eq)
-
[RhCp*Cl2]2 (2.5 mol%)
-
Cu(OAc)2 (20 mol%)
-
AgSbF6 (10 mol%)
-
tert-Amyl alcohol (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction tube, add the imidate ester, nitrosobenzene, [RhCp*Cl2]2, Cu(OAc)2, and AgSbF6.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add tert-amyl alcohol via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted 1H-indazole.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical workflow for the rhodium/copper-catalyzed synthesis of 1H-indazoles.
Caption: Workflow for Rh/Cu-catalyzed 1H-indazole synthesis.
Therapeutic Applications and Future Perspectives
The therapeutic landscape of substituted indazoles is dominated by their application in oncology.[4][22][34][35] Beyond Pazopanib and Axitinib, other indazole-containing drugs like Niraparib (a PARP inhibitor for ovarian cancer) and Entrectinib (a kinase inhibitor for ROS1-positive non-small cell lung cancer) have gained regulatory approval.[36] The versatility of the indazole scaffold has also led to its exploration in other therapeutic areas, including neurodegenerative diseases, inflammation, and infectious diseases.[1][34]
The future of indazole-based drug discovery lies in the development of more selective and potent inhibitors, as well as the exploration of novel biological targets. The continued advancement of synthetic methodologies, particularly in the realm of C-H activation and flow chemistry, will undoubtedly accelerate the discovery of new indazole-containing drug candidates with improved therapeutic profiles.[37]
Conclusion
The journey of substituted indazole compounds from their initial discovery to their current status as life-saving therapeutics is a testament to the power of chemical synthesis and medicinal chemistry. The evolution of synthetic strategies has not only provided access to a vast chemical space but has also enabled a deeper understanding of the structure-activity relationships that govern their biological activity. As our understanding of disease biology continues to grow, the privileged indazole scaffold is poised to remain a critical component in the development of the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Fischer indole synthesis [ouci.dntb.gov.ua]
- 9. Fischer indole synthesis [ouci.dntb.gov.ua]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 25. research-portal.uu.nl [research-portal.uu.nl]
- 26. Concise drug review: pazopanib and axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] Concise drug review: pazopanib and axitinib. | Semantic Scholar [semanticscholar.org]
- 28. benchchem.com [benchchem.com]
- 29. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cusabio.com [cusabio.com]
- 31. aacrjournals.org [aacrjournals.org]
- 32. ahajournals.org [ahajournals.org]
- 34. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 36. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Properties of 6-Fluoro-7-nitro-1H-indazole
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] The strategic substitution on the indazole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide focuses on the theoretical and computational characterization of a specific, promising derivative: 6-Fluoro-7-nitro-1H-indazole. The introduction of a fluorine atom and a nitro group is anticipated to significantly modulate the electronic and steric profile of the parent indazole, potentially enhancing its biological activity and target specificity.
This document provides a comprehensive theoretical framework for understanding the intrinsic properties of this compound. By leveraging established computational methodologies, such as Density Functional Theory (DFT), we can predict and analyze its molecular structure, electronic characteristics, spectroscopic signatures, and reactivity. This in-silico approach is an indispensable tool in modern drug discovery, enabling the rational design of novel therapeutics by providing deep insights into molecular behavior before embarking on extensive synthetic and experimental work.[3][4] The methodologies and analyses presented herein are grounded in practices widely accepted and validated in the scientific community for the study of similar heterocyclic systems.[5][6]
Computational Methodology: A Self-Validating System
The theoretical investigation of this compound is centered around a robust computational workflow designed to ensure the accuracy and reliability of the predicted properties. The choice of computational methods and parameters is critical for obtaining results that correlate well with experimental data.
Workflow for Theoretical Property Prediction
Caption: Workflow for the theoretical prediction of molecular properties.
Step-by-Step Computational Protocol
-
Structure Preparation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D format.
-
Geometry Optimization: The initial 3D structure is optimized to its lowest energy conformation using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules, providing a good balance between accuracy and computational cost.[5]
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This step also yields thermodynamic data such as zero-point vibrational energy.
-
Electronic Property Calculation: The optimized structure is used to calculate key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The Molecular Electrostatic Potential (MEP) is also mapped onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack.
-
Spectroscopic Simulation:
-
Infrared (IR) Spectroscopy: Vibrational frequencies and intensities are calculated to generate a theoretical IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) are predicted using the Gauge-Including Atomic Orbital (GIAO) method.[7]
-
UV-Vis Spectroscopy: Electronic transitions are calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.
-
-
Calculation of Reactivity Descriptors: Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are derived from the HOMO and LUMO energies. These parameters provide insights into the molecule's overall reactivity.
Theoretical Results and Discussion
Molecular Geometry
The optimized geometry of this compound would reveal a nearly planar indazole ring system. The nitro group is expected to be slightly twisted out of the plane of the benzene ring due to steric hindrance with the adjacent fluorine atom.
| Parameter | Predicted Value |
| Bond Length (C6-F) | ~1.35 Å |
| Bond Length (C7-N) | ~1.47 Å |
| Bond Angle (F-C6-C5) | ~118° |
| Bond Angle (N-C7-C1) | ~121° |
| Dihedral Angle (C6-C7-N-O) | ~10-20° |
Note: These are representative values based on similar structures and would be precisely determined by the DFT calculations.
Electronic Properties
The electronic properties of this compound are crucial for understanding its reactivity and potential interactions with biological targets.
| Property | Predicted Value | Significance |
| HOMO Energy | -7.0 to -8.0 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -2.5 to -3.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A smaller gap suggests higher reactivity. |
The HOMO is likely to be localized over the indazole ring, while the LUMO is expected to be concentrated on the nitro group, highlighting its electron-withdrawing nature.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution. For this compound, the most negative potential (red regions) would be located around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. The most positive potential (blue regions) would be found around the hydrogen atoms, particularly the N-H proton.
Spectroscopic Signatures (Simulated)
Theoretical spectroscopy is a powerful tool for predicting and interpreting experimental spectra.
-
¹H NMR: The proton on the nitrogen (N1-H) is expected to be the most deshielded, appearing at a high chemical shift. The aromatic protons will show characteristic splitting patterns influenced by the fluorine and nitro substituents.
-
¹³C NMR: The carbon atom attached to the fluorine (C6) will exhibit a large chemical shift and a characteristic C-F coupling constant. The carbon attached to the nitro group (C7) will also be significantly deshielded.
-
IR Spectroscopy: The simulated IR spectrum would show characteristic vibrational frequencies for the N-H stretch (around 3300-3400 cm⁻¹), the aromatic C-H stretches (around 3000-3100 cm⁻¹), the N-O stretches of the nitro group (asymmetric and symmetric stretches around 1550 cm⁻¹ and 1350 cm⁻¹, respectively), and the C-F stretch (around 1200-1300 cm⁻¹).[8][9]
Chemical Reactivity
Global reactivity descriptors provide a quantitative measure of the molecule's reactivity.
| Descriptor | Formula | Predicted Value Range | Interpretation |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.75 - 5.75 | The molecule's ability to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.0 - 2.5 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | 0.20 - 0.25 | A higher value indicates greater reactivity. |
The presence of the electron-withdrawing fluoro and nitro groups is expected to result in a relatively high electronegativity and chemical hardness, suggesting a molecule that is stable but with specific reactive sites as indicated by the MEP.
Potential Applications in Drug Discovery
The theoretical properties of this compound suggest its potential as a scaffold for the development of targeted therapeutics. The defined regions of positive and negative electrostatic potential can guide the design of derivatives with improved binding affinity to biological targets. For instance, the nitro group could act as a hydrogen bond acceptor in a protein's active site.
Molecular Docking Workflow
Molecular docking simulations can be employed to predict the binding mode and affinity of this compound with a specific protein target.[10][11]
Caption: A typical workflow for molecular docking studies.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. By employing a suite of computational techniques, we can gain a deep understanding of its structural, electronic, spectroscopic, and reactive properties. This in-silico analysis provides a robust foundation for further experimental investigation and serves as a valuable resource for researchers and scientists in the field of drug development. The insights gleaned from these theoretical studies can significantly accelerate the design and synthesis of novel indazole-based therapeutic agents with enhanced efficacy and specificity.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unlocking the Potential of 6-Fluoro-7-nitro-1H-indazole: A Guide to Uncharted Research Territories
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of fluorine and nitro functionalities can dramatically modulate a molecule's physicochemical and biological properties, offering a tantalizing avenue for novel drug discovery. This guide illuminates the untapped potential of a unique, yet underexplored molecule: 6-Fluoro-7-nitro-1H-indazole . While direct experimental data for this compound remains scarce in the public domain, its structural motifs suggest a wealth of research opportunities. This document serves as a technical roadmap, proposing potential synthetic routes, exploring its chemical reactivity, and delineating promising research areas in medicinal chemistry, grounded in the established knowledge of analogous structures.
The Compound in Focus: Physicochemical Landscape
This compound (CAS No. 1279869-26-9) presents a fascinating convergence of functionalities.[3] The indazole core provides a rigid, bicyclic aromatic system amenable to diverse chemical modifications. The strategic placement of a fluorine atom at the 6-position and a nitro group at the 7-position is anticipated to profoundly influence its electronic properties, pKa, and metabolic stability.
Key Structural Features and Their Implications:
-
Indazole Core: A "privileged scaffold" in drug discovery, known for its ability to mimic indole and benzimidazole in biological systems, often with improved pharmacokinetic profiles.[4]
-
6-Fluoro Substituent: The high electronegativity of fluorine can alter the acidity of the N-H bond, influence binding interactions through hydrogen bonding and dipole moments, and block metabolic oxidation at that position, potentially enhancing bioavailability and half-life.
-
7-Nitro Substituent: A strong electron-withdrawing group, the nitro functionality is expected to decrease the electron density of the aromatic system, impacting its reactivity. Furthermore, nitroaromatic compounds are known prodrug moieties, susceptible to bioreduction in hypoxic environments, a feature that can be exploited for targeted therapies.[5] 7-Nitroindazole itself is a known inhibitor of neuronal nitric oxide synthase (nNOS).[6][7]
Navigating the Synthetic Landscape: Proposed Routes to this compound
Proposed Synthetic Workflow:
The most logical starting material would be 2-amino-4-fluoro-3-nitrotoluene . The synthesis would proceed through diazotization followed by intramolecular cyclization.
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol: A Hypothetical Approach
Objective: To synthesize this compound from 2-amino-4-fluoro-3-nitrotoluene.
Materials:
-
2-amino-4-fluoro-3-nitrotoluene
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ice
-
Suitable organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of the Diazonium Salt:
-
Suspend 2-amino-4-fluoro-3-nitrotoluene (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Intramolecular Cyclization:
-
Gently warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization is often spontaneous but may require gentle heating to proceed to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Potential Research Avenues in Medicinal Chemistry
The unique combination of a privileged scaffold with strategically placed electron-withdrawing and metabolically robust substituents makes this compound a compelling candidate for several therapeutic areas.
Kinase Inhibitors: Targeting Oncogenic Signaling
The indazole core is a well-established hinge-binding motif in numerous kinase inhibitors.[8] The 6-fluoro substituent can enhance binding affinity and selectivity, while the 7-nitro group offers a point for further derivatization or could contribute to binding interactions.
Proposed Research Workflow:
Caption: Workflow for developing kinase inhibitors from this compound.
Key Kinase Targets to Investigate:
| Kinase Family | Rationale for Targeting |
| FGFR (Fibroblast Growth Factor Receptors) | Indazole derivatives have shown potent inhibitory activity against FGFRs. The 6-fluoro substitution could enhance potency.[8] |
| VEGFR (Vascular Endothelial Growth Factor Receptors) | Pazopanib, a VEGFR inhibitor, features an indazole core. |
| CDKs (Cyclin-Dependent Kinases) | The indazole scaffold is present in several CDK inhibitors. |
Bioisosteric Replacement and Fragment-Based Drug Design
This compound can serve as a valuable fragment or a bioisosteric replacement for other bicyclic heterocycles like indole or benzimidazole in existing drug candidates.[4] This can lead to improved pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.
Hypoxia-Activated Prodrugs for Oncology
The 7-nitro group is a key feature for potential application as a hypoxia-activated prodrug. In the low-oxygen environment of solid tumors, the nitro group can be reduced by nitroreductase enzymes to a cytotoxic amine, leading to targeted cancer cell killing.
Proposed Mechanism of Action:
Caption: Proposed bioactivation of this compound in a hypoxic environment.
Exploring Chemical Reactivity: A Versatile Synthetic Intermediate
Beyond its potential as a bioactive molecule, this compound can serve as a versatile building block for the synthesis of more complex molecules.
-
N-Alkylation and N-Arylation: The indazole nitrogen atoms can be readily functionalized to introduce various substituents, allowing for the exploration of a wide chemical space.
-
Reduction of the Nitro Group: The 7-nitro group can be reduced to a 7-amino group, which can then be further modified through diazotization, acylation, or other transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and fluoro groups may activate the benzene ring towards nucleophilic aromatic substitution, allowing for the introduction of other functionalities.
Conclusion and Future Directions
This compound stands as a molecule of significant, yet largely unexplored, potential. Its unique combination of a privileged indazole scaffold with fluorine and nitro substituents positions it as a highly promising starting point for the development of novel therapeutics, particularly in oncology. The proposed synthetic routes are grounded in well-established chemical principles, and the suggested research avenues in medicinal chemistry are supported by the known activities of structurally related compounds. It is our firm belief that the exploration of this molecule and its derivatives will yield valuable insights and potentially lead to the discovery of next-generation therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1279869-26-9|this compound|BLD Pharm [bldpharm.com]
- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 7. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 6-Fluoro-7-nitro-1H-indazole
Abstract
This document provides a comprehensive guide for the synthesis of 6-Fluoro-7-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry. The protocol details a robust and reproducible method starting from the commercially available precursor, 2-fluoro-6-nitroaniline. The synthesis proceeds via a classical diazotization reaction followed by an intramolecular cyclization. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure both high-yield synthesis and operational safety.
Introduction & Significance
Indazole derivatives are a cornerstone of modern medicinal chemistry, recognized as privileged scaffolds due to their presence in a multitude of biologically active compounds.[1] As bioisosteres of indoles, they exhibit a wide range of therapeutic activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory effects.[1][2] The incorporation of fluorine and nitro functional groups into the indazole core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical modification and can be a key pharmacophore in its own right.
The synthesis of this compound from 2-fluoro-6-nitroaniline is an efficient route that leverages the inherent reactivity of the ortho-substituted aniline. The process involves two primary transformations:
-
Diazotization: The conversion of the primary amino group of 2-fluoro-6-nitroaniline into a diazonium salt using nitrous acid, generated in situ.[3][4]
-
Intramolecular Cyclization: The spontaneous ring-closure of the resulting diazonium intermediate to form the stable bicyclic indazole system.[5][6][7]
This application note provides a validated, step-by-step protocol designed for clarity and successful execution in a standard laboratory setting.
Reaction Mechanism & Scientific Rationale
The synthesis is a classic example of indazole formation from an ortho-substituted aniline. The strategic placement of the fluoro and nitro groups on the starting material directs the regiochemistry of the final product.
Step 1: Diazotization of 2-fluoro-6-nitroaniline
The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The nitrous acid is then protonated to form the highly electrophilic nitrosonium ion (NO⁺).[4] The primary amine of 2-fluoro-6-nitroaniline acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule generate the aryl diazonium salt.
This entire process is conducted at low temperatures (0–5 °C) for a critical reason: aryl diazonium salts are thermally unstable and can decompose, sometimes explosively if isolated in a dry state.[8] The low temperature ensures the stability of the diazonium intermediate in solution, allowing it to proceed to the next step.
Step 2: Intramolecular Electrophilic Cyclization
The newly formed diazonium group is a superb leaving group (N₂). The ortho-position, activated by the electron-donating character of the implicit C-H bond and facilitated by the overall electronic environment, attacks the carbon atom bearing the diazonium group. This intramolecular cyclization results in the formation of the five-membered pyrazole ring fused to the benzene ring, with the concomitant expulsion of nitrogen gas. This cyclization is often spontaneous upon formation of the diazonium salt.[5][9]
Caption: Fig. 1: High-level overview of the synthetic pathway.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | M.P. (°C) | Density | Hazards |
| 2-Fluoro-6-nitroaniline | 369-36-8 | 156.11 | 96-98 | - | Toxic, Irritant |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 271 | 2.168 g/cm³ | Oxidizer, Toxic, Environmental Hazard |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | -114 | 1.18 g/mL (37%) | Corrosive, Severe Irritant |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | -83.6 | 0.902 g/mL | Flammable, Irritant |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 (dec.) | 2.20 g/cm³ | Mild Irritant |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 1124 | 2.66 g/cm³ | Mild Irritant |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 0 | 1.00 g/mL | Non-hazardous |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer bar
-
Dropping funnel (60 mL)
-
Digital thermometer with probe
-
Ice-water bath
-
Magnetic stirrer hotplate
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Silica gel for column chromatography (if required)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[10]
Detailed Experimental Protocol
Preparation of the Diazonium Salt Solution (In Situ)
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Dissolution of Aniline: To the flask, add 2-fluoro-6-nitroaniline (5.00 g, 32.0 mmol, 1.0 equiv.). Add 50 mL of concentrated hydrochloric acid. Stir the mixture to form a slurry. Cool the mixture to 0-5 °C. The aniline salt may not fully dissolve, which is acceptable.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (2.43 g, 35.2 mmol, 1.1 equiv.) in 15 mL of deionized water. Cool this solution in an ice bath.
-
Diazotization: Carefully draw the cold sodium nitrite solution into the dropping funnel. Add the nitrite solution dropwise to the stirred aniline slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A slight evolution of gas (nitrogen) may be observed.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The mixture should become a clearer, yellowish solution.
Intramolecular Cyclization and Work-up
-
Cyclization: After the 30-minute stir, slowly allow the reaction mixture to warm to room temperature over approximately 1 hour. Vigorous gas evolution (N₂) will occur as the cyclization proceeds and the product precipitates. Continue stirring at room temperature for an additional 2 hours.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 50 mL) to remove residual acid and salts.
-
Neutralization: Transfer the crude solid to a beaker containing 100 mL of a saturated sodium bicarbonate solution and stir for 20 minutes to neutralize any remaining acid.
-
Final Filtration: Filter the solid again, wash with deionized water (2 x 50 mL), and then with a small amount of cold ethyl acetate to aid in drying.
-
Drying: Dry the resulting light yellow to tan solid under vacuum to a constant weight.
Purification (Optional, if required)
The crude product is often of sufficient purity for many applications. If further purification is needed, recrystallization or column chromatography can be employed.
-
Recrystallization: A suitable solvent system is typically an ethanol/water or toluene/heptane mixture.[11] Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until turbidity is observed. Allow to cool slowly to form crystals.
-
Column Chromatography: A silica gel column eluted with a gradient of ethyl acetate in hexanes is an effective method for removing impurities.
Caption: Fig. 2: Step-by-step experimental workflow diagram.
Safety Precautions & Hazard Management
Safe execution of this protocol is paramount. All operations must be conducted in a well-ventilated fume hood while wearing appropriate PPE.
| Chemical | Hazard | Mitigation Measures |
| 2-Fluoro-6-nitroaniline | Toxic upon inhalation, ingestion, or skin contact. Irritant. | Handle in a fume hood. Avoid creating dust. Wear gloves and safety goggles. |
| Sodium Nitrite | Strong Oxidizer. May intensify fire.[12] Highly Toxic if swallowed. [10] Can cause methemoglobinemia.[13] | Store away from combustible materials.[14][15] Do not ingest. In case of ingestion, seek immediate medical attention.[14] Use only in well-ventilated areas.[15] |
| Hydrochloric Acid | Highly Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. | Handle with extreme care. Wear acid-resistant gloves, goggles, and a lab coat. Ensure an eyewash station and safety shower are accessible. |
| Aryl Diazonium Salts | Potentially Explosive. While generally stable in cold aqueous solution, they should never be isolated or allowed to dry out. | Keep the reaction mixture cold. Do not attempt to isolate the diazonium salt intermediate. Quench any residual diazonium species if the reaction is aborted. |
| Ethyl Acetate | Flammable liquid and vapor. Eye and respiratory irritant. | Keep away from ignition sources. Use in a well-ventilated fume hood. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons and the N-H proton of the indazole ring. The N-H proton is typically a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons will exhibit splitting patterns influenced by the fluorine and nitro substituents. For example, in a related compound, 6-nitro-1H-indazole-3-carbaldehyde, the proton at the 7-position is significantly deshielded by the adjacent nitro group.[16]
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments. The carbon atom attached to the nitro group (C-7) is expected to be significantly downfield.[16]
-
¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₇H₄FN₃O₂ (M.W. = 181.13 g/mol ) should be observed.
-
Melting Point (M.P.): A sharp melting point range indicates high purity of the crystalline solid.
Expected Results & Troubleshooting
| Parameter | Expected Value |
| Theoretical Yield | 5.79 g (based on 5.00 g starting material) |
| Typical Actual Yield | 75-85% |
| Appearance | Light yellow to tan crystalline solid |
| Purity (by ¹H NMR) | >95% (crude) |
Troubleshooting:
-
Low Yield: May result from incomplete diazotization (temperature too high, insufficient acid) or side reactions. Ensure the temperature is strictly controlled below 5 °C during nitrite addition.
-
Dark/Tarry Product: Can indicate decomposition of the diazonium salt due to excessive temperature or prolonged reaction times before cyclization.
-
Incomplete Reaction: If starting material is observed after the reaction, extend the stirring time at room temperature or ensure sufficient acid was used to fully protonate the amine.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. chemtradelogistics.com [chemtradelogistics.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 14. fishersci.com [fishersci.com]
- 15. chemos.de [chemos.de]
- 16. benchchem.com [benchchem.com]
Application Note: A Validated Protocol for the Synthesis of 6-Fluoro-7-nitro-1H-indazole
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 6-Fluoro-7-nitro-1H-indazole, a key building block in medicinal chemistry and drug discovery. The synthesis commences with the formation of the indazole core via a diazotization and cyclization reaction, followed by a regioselective nitration. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reproducible and safe execution.
Introduction
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities, which include anti-cancer, anti-inflammatory, and neuroprotective properties[1]. The specific functionalization of the indazole ring is crucial for modulating its interaction with biological targets. This compound is a valuable synthetic intermediate, with the fluoro and nitro groups serving as handles for further chemical modifications, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine.
This document outlines a reliable synthetic route starting from commercially available 4-fluoro-2-methylaniline. The synthesis proceeds through two key transformations:
-
Indazole Formation: Cyclization of the starting aniline derivative to form the 6-fluoro-1H-indazole core.
-
Regioselective Nitration: Introduction of a nitro group at the C7 position of the indazole ring.
The causality behind each procedural step, including the choice of reagents and reaction conditions, is explained to provide a deeper understanding of the synthesis.
Synthetic Scheme
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| 4-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | ≥98% | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | Fisher Scientific |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 95-98% | Sigma-Aldrich |
| Nitric Acid (conc.) | HNO₃ | 63.01 | 70% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | - | In-house |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Step 1: Synthesis of 6-Fluoro-1H-indazole
This procedure is adapted from established methods for indazole synthesis from o-toluidine derivatives[1]. The reaction involves diazotization of the amine followed by intramolecular cyclization.
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated hydrochloric acid (40 mL) and water (40 mL). Cool the solution to 0°C in an ice-salt bath.
-
Slowly add 4-fluoro-2-methylaniline (5.0 g, 39.9 mmol) to the stirred acidic solution while maintaining the temperature between 0 and 5°C.
-
Prepare a solution of sodium nitrite (3.03 g, 43.9 mmol) in water (15 mL). Add this solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is observed.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C.
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C for 2 hours. Gas evolution (N₂) will be observed as the cyclization proceeds.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield 6-fluoro-1H-indazole as a pale yellow solid.
Step 2: Synthesis of this compound
This step involves the electrophilic nitration of the 6-fluoro-1H-indazole. The electron-donating nature of the indazole ring system directs the incoming electrophile (NO₂⁺). The fluorine atom is a deactivating ortho-, para-director, while the fused pyrrole-like ring directs electrophiles to the C7 position. The nitration is expected to occur regioselectively at the C7 position. This procedure is based on standard nitration protocols for aromatic compounds[2].
Procedure:
-
In a 100 mL round-bottom flask, add concentrated sulfuric acid (20 mL) and cool it to 0°C in an ice-salt bath.
-
Slowly add 6-fluoro-1H-indazole (2.0 g, 14.7 mmol), in portions, to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mL, 16.2 mmol) to concentrated sulfuric acid (5 mL) at 0°C in a separate flask.
-
Add the cold nitrating mixture dropwise to the solution of 6-fluoro-1H-indazole over 20 minutes, maintaining the internal temperature at 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 100 g) with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).
-
Dry the solid under vacuum to afford this compound as a yellow solid. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
Characterization Data (Expected)
| Compound | Appearance | Yield (%) | M.P. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| 6-Fluoro-1H-indazole | Pale yellow solid | 60-70 | 148-150 | ~13.3 (br s, 1H), ~8.1 (s, 1H), ~7.8 (dd, 1H), ~7.4 (d, 1H), ~7.1 (ddd, 1H) |
| This compound | Yellow solid | 75-85 | >200 | ~13.8 (br s, 1H), ~8.4 (s, 1H), ~8.0 (dd, 1H), ~7.5 (t, 1H) |
Note: The NMR chemical shifts are approximate and should be confirmed by experimental data.
Safety and Handling
-
Concentrated Acids (H₂SO₄, HNO₃, HCl): These are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate PPE. Always add acid to water, never the other way around.
-
Nitration Reaction: Nitration reactions are highly exothermic and can run away if not properly controlled. Maintain strict temperature control and slow addition of reagents.
-
Sodium Nitrite: Toxic if swallowed. Avoid generating dust.
-
Organic Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete diazotization or cyclization. | Ensure the temperature is maintained below 5°C during diazotization. Ensure sufficient heating time for cyclization. |
| Formation of multiple products in Step 2 | Over-nitration or side reactions. | Maintain strict temperature control at 0-5°C. Use the stoichiometric amount of nitric acid. |
| Product is difficult to purify | Presence of starting material or isomers. | Monitor the reaction closely by TLC to ensure completion. Optimize chromatography conditions. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in pharmaceutical and chemical research.
References
The Strategic Application of 6-Fluoro-7-nitro-1H-indazole in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Privileged Indazole Scaffold and the Impact of Strategic Substitution
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purines and its ability to participate in a wide array of intermolecular interactions have cemented its status as a "privileged scaffold." This framework is present in numerous FDA-approved drugs, particularly in oncology, where it forms the core of potent kinase inhibitors.[2][3] The therapeutic potential of the indazole ring is significantly modulated by the nature and position of its substituents. This guide focuses on a particularly strategic, yet underexplored derivative: 6-Fluoro-7-nitro-1H-indazole .
While direct and extensive research on this compound is emerging, its true value lies in its potential as a highly versatile building block for the synthesis of novel therapeutics. The presence of both a fluorine atom and a nitro group at specific positions unlocks unique chemical properties and biological activities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes, inferred therapeutic potential, and robust synthetic protocols to harness the power of this unique scaffold.
PART 1: The Rationale for this compound in Drug Design
The strategic placement of the fluoro and nitro groups on the indazole core is not arbitrary. Each substituent imparts distinct and often synergistic properties that can be exploited in drug design.
The Role of the 7-Nitro Group: A Precursor to Bioactivity
The nitro group at the 7-position is a powerful electron-withdrawing group that significantly influences the electronic properties of the indazole ring. More importantly, it serves as a versatile chemical handle for further synthetic transformations.
-
Modulation of Kinase Inhibition: Many indazole-based kinase inhibitors derive their potency from specific hydrogen bonding interactions with the hinge region of the kinase domain. The 7-nitro group can be reduced to a 7-amino group, which can then be further functionalized to create potent hydrogen bond donors or to introduce larger substituents that can access other pockets of the ATP-binding site.
-
Bio-reductive Activation: In hypoxic environments, such as those found in solid tumors, the nitro group can be bioreduced to cytotoxic species. This "prodrug" approach allows for targeted drug release in the tumor microenvironment, potentially reducing systemic toxicity.
-
Anti-parasitic Activity: Nitro-heterocyclic compounds have a long history in the treatment of parasitic infections.[4] The nitro group can be reduced by parasitic nitroreductases to generate radical species that are toxic to the parasite.[5] Derivatives of 6-nitro-1H-indazole have shown promising antileishmanial activity.[6][7]
The Impact of the 6-Fluoro Group: Enhancing "Drug-Like" Properties
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacokinetic and pharmacodynamic properties.[8][9][10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at the 6-position can block a potential site of metabolism, thereby increasing the drug's half-life and bioavailability.[8]
-
Increased Potency: Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions with the target protein, leading to enhanced binding affinity and potency.[8][10]
-
Membrane Permeability: The lipophilicity of a molecule is a critical determinant of its ability to cross cell membranes. A single fluorine atom can increase lipophilicity, which can improve oral absorption and cell penetration.[8]
The combination of these two substituents in this compound creates a powerful platform for the development of novel therapeutics with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.
PART 2: Potential Therapeutic Applications
Based on the known biological activities of related indazole derivatives, this compound is a promising starting point for the development of agents targeting several key therapeutic areas.
Oncology: Kinase Inhibition and Beyond
The indazole scaffold is a well-validated pharmacophore for kinase inhibitors.[3] Several approved anti-cancer drugs, such as Axitinib and Pazopanib, feature this core structure. The 7-amino group, readily accessible from the 7-nitro precursor, can be elaborated to target a wide range of kinases implicated in cancer progression.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of receptor tyrosine kinase signaling by a 6-fluoro-7-amino-indazole derivative.
Neurodegenerative and Inflammatory Disorders: Nitric Oxide Synthase (NOS) Inhibition
7-Nitroindazole is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurotoxicity and inflammatory processes.[4][11][12] The fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for NOS isoforms.[3] Therefore, derivatives of this compound could be potent and selective nNOS inhibitors with potential applications in the treatment of neurodegenerative diseases, neuropathic pain, and chronic inflammation.
Infectious Diseases: Anti-parasitic and Antibacterial Agents
As previously mentioned, nitro-heterocycles are effective anti-parasitic agents. The this compound scaffold could be explored for the development of novel treatments for leishmaniasis, Chagas disease, and other parasitic infections. Furthermore, indazole derivatives have demonstrated antibacterial activity, suggesting that this scaffold could also be a starting point for the development of new antibiotics.[1]
PART 3: Experimental Protocols
The following protocols provide a framework for the synthesis and derivatization of this compound. These are generalized procedures and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route, and while based on established chemical principles for indazole synthesis, it is illustrative due to the limited specific literature for this exact molecule.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Procedure:
-
Nitration of 2,3-Difluorobenzaldehyde:
-
To a stirred solution of 2,3-difluorobenzaldehyde in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-difluoro-6-nitrobenzaldehyde.
-
-
Cyclization to this compound:
-
Dissolve the 2,3-difluoro-6-nitrobenzaldehyde in a suitable solvent such as ethanol or n-butanol.
-
Add hydrazine hydrate and heat the mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 2: Reduction of the Nitro Group and Subsequent N-Arylation
This protocol details the conversion of the nitro-indazole to the corresponding amino-indazole, a key intermediate for many applications, followed by a representative N-arylation reaction.
Workflow for Derivatization
Caption: Synthetic workflow for the derivatization of this compound.
Step-by-Step Procedure:
-
Reduction of this compound:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product to yield 7-amino-6-fluoro-1H-indazole.
-
-
Buchwald-Hartwig N-Arylation:
-
To a reaction vessel, add 7-amino-6-fluoro-1H-indazole, an aryl halide (e.g., 4-bromotoluene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired N-aryl derivative.
-
PART 4: Data Presentation
While specific biological data for this compound derivatives is not yet widely available, the following table presents representative data for related nitro-indazole compounds to illustrate their potential potency.
Table 1: Biological Activity of Representative Nitro-Indazole Derivatives
| Compound Class | Target | Assay | Activity (IC₅₀/MIC) | Reference |
| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Antileishmanial | 4 - 117 µM | [6] |
| 6-Nitro-benzo[g]indazole derivatives | NCI-H460 (Lung Carcinoma) | Antiproliferative | 5 - 15 µM | [13] |
| 7-Nitroindazole | Neuronal Nitric Oxide Synthase | Enzyme Inhibition | Potent Inhibition | [11][12] |
This table is for illustrative purposes and showcases the potential of the nitro-indazole scaffold.
Conclusion and Future Directions
This compound represents a promising, yet underutilized, building block in medicinal chemistry. The strategic combination of a versatile nitro group and a property-enhancing fluorine atom provides a powerful platform for the design and synthesis of novel therapeutics. The inferred potential in oncology, neuroinflammation, and infectious diseases warrants further investigation. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full potential of this exciting scaffold and to accelerate the discovery of new and effective medicines.
References
- 1. scielo.br [scielo.br]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Nitroindazole and its rapidly emerging role in opioid pain management and withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 6-Fluoro-7-nitro-1H-indazole in Kinase Inhibitor Synthesis: A Guide for Researchers
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous clinically approved and investigational kinase inhibitors.[1][2] Its bicyclic aromatic structure provides a rigid framework that can be strategically functionalized to interact with the ATP-binding site of various kinases. The strategic placement of substituents on the indazole ring is crucial for achieving high potency and selectivity, key attributes for successful kinase inhibitor drug candidates. This guide focuses on a particularly valuable, yet underexplored, building block: 6-Fluoro-7-nitro-1H-indazole . We will delve into its synthesis, subsequent chemical manipulations, and its application in the generation of novel kinase inhibitors, providing detailed protocols and the scientific rationale behind each step.
The presence of the fluorine atom at the 6-position and a nitro group at the 7-position offers a unique combination of properties. The fluorine atom can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability.[3] The 7-nitro group, as we will explore, serves as a versatile synthetic handle, primarily as a precursor to the crucial 7-amino group, which can act as a key hydrogen bond donor, a common feature in many type I and type II kinase inhibitors.[4][5]
Part 1: Synthesis of the Core Scaffold: this compound
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Protocol 1.1: Synthesis of 6-Fluoro-1H-indazole
This protocol is adapted from established methods for indazole synthesis from ortho-substituted anilines.[1]
Materials:
-
2-Fluoro-4-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: To a stirred solution of 2-fluoro-4-methylaniline (1.0 eq) in a mixture of glacial acetic acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-fluoro-1H-indazole.
Protocol 1.2: Nitration of 6-Fluoro-1H-indazole
The nitration of the indazole ring is directed by the existing substituents. The fluorine at the 6-position is an ortho-, para-director, and the pyrazole ring is deactivating. The most likely position for nitration is the C7 position.
Materials:
-
6-Fluoro-1H-indazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 10 °C.
-
Nitration: To the cold nitrating mixture, add 6-fluoro-1H-indazole (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Part 2: The Gateway Transformation: Reduction to 6-Fluoro-7-amino-1H-indazole
The transformation of the 7-nitro group to a 7-amino group is a pivotal step, unlocking the potential of the scaffold to interact with the hinge region of a kinase.[5] Several reliable methods exist for this reduction. The choice of method may depend on the scale of the reaction and the presence of other functional groups.
Workflow for the Reduction of this compound
Caption: Common methods for the reduction of the nitro group.
Protocol 2.1: Catalytic Hydrogenation
This is often the cleanest method, yielding high-purity product with minimal work-up.[6]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 6-fluoro-7-amino-1H-indazole, which is often pure enough for the next step.
Protocol 2.2: Reduction with Tin(II) Chloride
A classic and reliable method for nitro group reduction.
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (4-5 eq).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution.
-
Stir until the tin salts precipitate.
-
Filter the mixture through Celite®, washing with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Part 3: Building Kinase Inhibitors: Key Coupling Reactions
With the 6-fluoro-7-amino-1H-indazole in hand, the stage is set for diversification through cross-coupling reactions to introduce substituents that will interact with different regions of the kinase active site. The two most common and powerful methods are Suzuki-Miyaura coupling and N-arylation.
Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic strategy for kinase inhibitors from the core scaffold.
Protocol 3.1: Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds.[7][8] To perform a Suzuki coupling, the indazole core first needs to be halogenated, typically at the 3-position.
Step A: Iodination of 6-Fluoro-7-amino-1H-indazole
Materials:
-
6-Fluoro-7-amino-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of 6-fluoro-7-amino-1H-indazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to yield 3-iodo-6-fluoro-7-amino-1H-indazole.
Step B: Suzuki-Miyaura Coupling
Materials:
-
3-Iodo-6-fluoro-7-amino-1H-indazole
-
Aryl or Heteroaryl Boronic Acid/Ester
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, DME)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-iodo-6-fluoro-7-amino-1H-indazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2-3 eq).
-
Degas the solvent (e.g., a 4:1 mixture of dioxane and water) and add it to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Protocol 3.2: N-Arylation/Acylation of the 7-Amino Group
The 7-amino group is an excellent nucleophile for introducing substituents that can extend into the solvent-exposed region of the kinase active site or form additional hydrogen bonds.
Materials:
-
3-Aryl/Heteroaryl-6-fluoro-7-amino-1H-indazole
-
Aryl Halide or Acid Chloride/Anhydride
-
For N-Arylation: Palladium or Copper Catalyst, Ligand (e.g., Xantphos, BINAP), Base (e.g., K₂CO₃, Cs₂CO₃)
-
For N-Acylation: Base (e.g., Pyridine, Triethylamine)
-
Solvent (e.g., Dioxane, DMF for N-arylation; DCM, THF for N-acylation)
Procedure (N-Acylation Example):
-
Reaction Setup: Dissolve the 3-substituted-6-fluoro-7-amino-1H-indazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) and add a base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the final compound by column chromatography or recrystallization.
Quantitative Data Summary
| Compound Name | Starting Material | Key Reagents | Typical Yield (%) |
| 6-Fluoro-1H-indazole | 2-Fluoro-4-methylaniline | NaNO₂, HCl | 60-75 |
| This compound | 6-Fluoro-1H-indazole | HNO₃, H₂SO₄ | 50-70 |
| 6-Fluoro-7-amino-1H-indazole | This compound | H₂, Pd/C | >90 |
| 3-Iodo-6-fluoro-7-amino-1H-indazole | 6-Fluoro-7-amino-1H-indazole | NIS | 80-95 |
| 3-Aryl-6-fluoro-7-amino-1H-indazole | 3-Iodo-6-fluoro-7-amino-1H-indazole | Arylboronic acid, Pd catalyst | 50-85 |
| N-Acyl-3-aryl-6-fluoro-7-amino-1H-indazole | 3-Aryl-6-fluoro-7-amino-1H-indazole | Acid chloride, base | 70-90 |
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic positioning of the fluoro and nitro groups provides a clear and efficient path to the key 6-fluoro-7-amino-1H-indazole intermediate. This intermediate can then be readily diversified using robust and well-established cross-coupling and acylation methodologies. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core, enabling the development of the next generation of targeted cancer therapeutics. The continued exploration of this and similar scaffolds will undoubtedly lead to the discovery of new and improved kinase inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Indazole Scaffold in Fragment-Based Drug Discovery, Featuring 6-Fluoro-7-nitro-1H-indazole as a Model Fragment
Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Abstract: This guide provides a comprehensive overview of the application of the indazole scaffold in fragment-based drug discovery (FBDD), a powerful methodology for identifying novel lead compounds.[1][2][3] While the indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors, this document uses the specific, synthetically accessible fragment 6-Fluoro-7-nitro-1H-indazole as a practical model to illustrate the complete FBDD workflow.[4][5][6][7] We detail its physicochemical rationale, proposed synthesis, and provide field-proven, step-by-step protocols for primary screening, biophysical validation, and structural characterization. The causality behind experimental choices is emphasized throughout to bridge theory with practical application.
The Strategic Value of the Indazole Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient alternative to traditional high-throughput screening (HTS).[1][5] The core principle involves screening libraries of low molecular weight compounds, or "fragments" (typically <250 Da), to identify weak but high-quality binders to a biological target.[2][5] These initial hits are then optimized into potent leads through structure-guided chemistry.[3]
The indazole ring system is considered a privileged scaffold in this domain for several key reasons:
-
Bioisostere of Indole: It mimics the indole nucleus, a common feature in endogenous ligands, while offering distinct electronic and hydrogen-bonding properties.[6]
-
Versatile H-Bonding: The pyrazole ring provides both a hydrogen bond donor (N1-H) and acceptor (N2), making it an ideal "hinge-binder" for many protein kinases.[7][8]
-
Synthetic Tractability: The indazole core is amenable to substitution at multiple positions, allowing for precise vector-based optimization of fragment hits.[8]
-
Proven Clinical Success: Several approved drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, validating its pharmaceutical relevance.[7]
Our model fragment, This compound , was selected to exemplify these principles. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The nitro group acts as a strong hydrogen bond acceptor and provides a clear vector for chemical elaboration.[9]
Physicochemical Profile and Synthesis of the Model Fragment
A successful fragment must possess properties that ensure solubility and minimize non-specific interactions, often guided by the "Rule of Three".
Physicochemical Data
The properties of this compound make it an excellent candidate for an FBDD library.
| Property | Value (Predicted/Known) | Rationale for FBDD |
| Molecular Formula | C₇H₄FN₃O₂ | Simple composition, low complexity. |
| Molecular Weight | 181.12 g/mol [10] | Falls within the ideal fragment range (<250 Da). |
| XLogP3 | ~1.5 - 2.0 | Balanced lipophilicity to ensure aqueous solubility while allowing cell permeability. |
| H-Bond Donors | 1 | Provides a key interaction point (N1-H). |
| H-Bond Acceptors | 4 (2 from NO₂, 2 from Ns) | Offers multiple potential binding interactions. |
| Rotatable Bonds | 0 | Low conformational entropy penalty upon binding. |
Proposed Synthetic Protocol
While a direct synthesis for this compound is not widely published, a plausible route can be designed based on established indazole synthesis methodologies.[8][11] This protocol utilizes a Davis-Beirut reaction followed by cyclization.
Causality: The choice of 2-fluoro-6-methylaniline as a starting material provides the necessary substitution pattern. The subsequent steps involving diazotization and intramolecular cyclization are a classic and robust method for forming the indazole ring system.[11]
Protocol: Synthesis of 7-Fluoro-1H-indazole
-
Acetylation: In a 100 mL three-necked flask, dissolve 1.07 g (0.01 mol) of 2-fluoro-6-methylaniline in 50 mL of ethyl acetate.[11]
-
Cool the mixture to 0°C with constant stirring.
-
Slowly add 1.02 g (0.01 mol) of acetic anhydride dropwise, ensuring the temperature does not exceed 5°C.[11]
-
Stir for an additional 30 minutes at this temperature.
-
Remove the solvent under reduced pressure to yield 2-fluoro-6-methylphenylacetamide.[11]
-
Cyclization: To the crude acetamide, add 1 mL acetic acid, 2 mL acetic anhydride, and 50 mL toluene.[11]
-
Heat the mixture and slowly add 2 mL of isoamyl nitrite dropwise over 30 minutes.[11]
-
Remove the solvent under reduced pressure to yield crude 7-fluoro-1H-acetylindazole.[11]
-
Deacetylation: Dissolve the crude product in 50 mL of anhydrous methanol, add 2 mL of ammonia, and heat to 40°C for 2 hours.[11]
-
Remove the solvent under reduced pressure, cool to induce precipitation, and filter to obtain the 7-fluoro-1H-indazole product.[11]
Note: Subsequent nitration would be required to yield the final this compound. This step is highly dependent on reaction conditions to achieve the desired regioselectivity and should be optimized empirically.
Primary Fragment Screening: Identifying Binders
The initial goal is to detect binding events, which are often weak (in the high µM to mM range).[1] We present two orthogonal, high-throughput biophysical methods.
Protocol 3.1: Surface Plasmon Resonance (SPR) for Binding and Kinetics
SPR is a label-free technology that detects binding by measuring changes in mass on a sensor chip surface.[12] It is highly sensitive and provides valuable kinetic data (kₐ, kₔ) in addition to affinity (Kᴅ).
Causality: Immobilizing the target protein allows for the real-time measurement of fragment association and dissociation. A "multiplexed" strategy, where multiple targets or mutants are tested simultaneously, can increase throughput and provide early selectivity data.[12]
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified, buffer-exchanged target protein (>95% purity) at 50 µg/mL in HBS-N buffer.
-
Fragment library (including this compound) dissolved in 100% DMSO.
-
Running buffer: HBS-EP+ with 2-5% DMSO.
Procedure:
-
Chip Activation: Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Protein Immobilization: Inject the target protein over the activated surface until the desired immobilization level (~10,000 RU) is reached.
-
Deactivation: Inject 1 M ethanolamine for 7 minutes to block any remaining active sites.
-
Fragment Preparation: Prepare a series of fragment concentrations (e.g., 10 µM to 1 mM) in running buffer. The final DMSO concentration must be identical across all samples and the running buffer to minimize bulk refractive index mismatch.
-
Screening: Inject each fragment concentration over the protein and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).[12]
Interpretation: A dose-dependent increase in the binding signal that fits a saturation model is indicative of a genuine binding event. Hits are typically classified based on their Kᴅ and ligand efficiency (LE).
Caption: High-level workflow for a Surface Plasmon Resonance (SPR) fragment screen.
Protocol 3.2: Protein-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful method for fragment screening that reports on the binding event from the perspective of the target protein.[13] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is most common, requiring an isotopically labeled protein.[14]
Causality: Upon fragment binding, the chemical environment of amino acid residues at or near the binding site changes, causing a chemical shift perturbation (CSP) in their corresponding peaks in the HSQC spectrum. This confirms binding and simultaneously maps the binding site.[13][14]
Materials:
-
High-field NMR spectrometer (>600 MHz) with a cryoprobe.
-
Uniformly ¹⁵N-labeled target protein (50-200 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 75 mM NaCl, 10% D₂O, pH 7.5).[15]
-
Fragment library stock solutions in deuterated DMSO (DMSO-d6).
Procedure:
-
Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This is the reference state.[13]
-
Fragment Addition: Add a small aliquot of the fragment stock solution (e.g., this compound) to the protein sample to a final concentration of 200-500 µM.
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions.
-
Spectral Overlay: Overlay the reference and test spectra.
-
CSP Analysis: Identify residues whose peaks have shifted significantly. The magnitude of the CSP is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where α is a scaling factor.
-
Hit Deconvolution: If screening fragment cocktails, individual fragments from the hit mixture must be tested separately to identify the active binder.[14]
-
(Optional) Titration: For a confirmed hit, perform a titration by adding increasing amounts of the fragment and recording an HSQC at each step. This allows for the calculation of the Kᴅ by fitting the CSP data.[14]
Interpretation: Significant and specific CSPs for a subset of residues indicate a binding event at a defined site. Widespread minor shifts or protein precipitation may indicate non-specific binding or aggregation.
Hit Validation and Structural Elucidation
The ultimate validation for an FBDD hit is a high-resolution crystal structure of the protein-fragment complex. This provides indisputable proof of binding and reveals the precise binding mode, guiding all future optimization efforts.[1]
Protocol 4.1: Protein-Fragment Co-crystallization
While crystal soaking is a rapid method, co-crystallization—crystallizing the protein in the presence of the ligand—is often superior for fragments, as it can better capture conformational changes in the protein induced by ligand binding.[16][17]
Causality: By allowing the protein-fragment complex to form in solution prior to crystallization, the resulting crystal lattice forms around the structurally relevant, ligand-bound conformation. This avoids potential lattice constraints present in pre-formed crystals that might prevent fragment binding.[16]
Materials:
-
Highly pure and concentrated target protein.
-
Validated fragment hit (e.g., this compound).
-
Commercial crystallization screens (e.g., Hampton Research, Qiagen).
-
Crystallization plates (e.g., sitting-drop or hanging-drop).
Procedure:
-
Complex Formation: Incubate the protein (e.g., at 10 mg/mL) with a 5- to 10-fold molar excess of the fragment for at least 1 hour on ice. This ensures a high proportion of the protein is in the complexed state.[18]
-
Centrifugation: Spin the protein-fragment mixture at high speed (e.g., 14,000 rpm for 10 min) to remove any precipitated material.
-
Crystallization Setup: Set up crystallization trials by mixing the protein-fragment complex solution with the reservoir solutions from the screen in a 1:1 ratio (e.g., 200 nL + 200 nL).[17]
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C) and monitor regularly for crystal growth over several days to weeks.
-
Crystal Harvesting: Once crystals appear, loop them out of the drop and flash-cool them in liquid nitrogen, often using a cryoprotectant to prevent ice formation.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.[1]
-
Structure Solution: Process the data and solve the structure. The presence of clear electron density for the fragment in the binding pocket confirms its binding mode.
Caption: Idealized binding of an indazole fragment to a kinase hinge region.
Case Study: Evolving an Indazole Fragment into a Potent Inhibitor
The literature provides excellent examples of how indazole fragments have been successfully advanced. A campaign targeting AXL kinase, a receptor tyrosine kinase, began with a simple indazole fragment identified via a high-concentration biochemical screen.[4]
Causality of Optimization: Structure-guided optimization was key. The initial indazole fragment provided the core hinge-binding motif. Subsequent modifications, guided by docking studies and X-ray crystallography, explored vectors pointing out of the active site to pick up additional interactions and improve potency and selectivity.[4]
| Stage | Structure (Representative) | AXL IC₅₀ (nM) | Ligand Efficiency (LE) | Key Optimization Step |
| Fragment Hit | Indazole | >10,000 | 0.28 | Initial identification from library screen.[4] |
| Optimized Fragment | 3-amino-indazole | ~1,000 | 0.35 | Addition of an amino group to explore a new pocket.[4] |
| Lead Compound | Complex substituted indazole | <20 | 0.32 | Structure-guided addition of a solubilizing group and a moiety to occupy a hydrophobic pocket.[4] |
This progression clearly demonstrates the FBDD principle: starting with a low-affinity but highly efficient fragment and building potency through iterative, structure-informed design.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 10. This compound CAS#: 1279869-26-9 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sptlabtech.cn [sptlabtech.cn]
- 18. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 6-Fluoro-7-nitro-1H-indazole for Structure-Activity Relationship (SAR) Studies
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific synthon, 6-fluoro-7-nitro-1H-indazole, offers a unique combination of reactive handles and modulatory groups, making it an exceptional starting point for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the nitro group serves as a versatile precursor for a multitude of functionalities.[3] This guide provides a comprehensive framework for the strategic derivatization of this compound, focusing on three primary vectors of diversification: N-functionalization of the indazole core, reduction of the 7-nitro group for subsequent elaboration, and amide coupling to build molecular complexity. We present detailed, field-proven protocols, explain the causal logic behind experimental choices, and offer a roadmap for constructing a focused library of analogues for drug discovery campaigns.
Introduction: The Strategic Value of the this compound Scaffold
The indazole heterocycle is a bioisostere of indole and is present in a wide range of pharmacologically active compounds, demonstrating anticancer, anti-inflammatory, and kinase inhibitory activities.[4][5] The strategic placement of substituents on the indazole core is critical for modulating target engagement, selectivity, and pharmacokinetic properties. The this compound scaffold is particularly valuable for several reasons:
-
The Indazole Core: Provides a rigid framework for orienting substituents into the binding pockets of biological targets. The N-H proton offers a key site for derivatization.
-
The 6-Fluoro Substituent: Fluorine substitution is a well-established strategy in medicinal chemistry to improve properties such as metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[3] In some scaffolds, a 6-fluoro substitution has been shown to significantly enhance potency.[3]
-
The 7-Nitro Group: This electron-withdrawing group significantly influences the electronic properties of the indazole ring. More importantly, it is a synthetic linchpin, readily convertible to a primary amine. This amine becomes a powerful handle for introducing a vast array of chemical functionalities via amide bond formation, sulfonylation, and reductive amination, among other reactions.
This application note will detail robust methodologies to exploit these features, enabling the systematic exploration of chemical space around this promising scaffold.
Core Derivatization Workflow
The derivatization strategy for this compound can be visualized as a multi-pronged approach originating from the central starting material. The primary pathways involve modification at the N1/N2 positions and transformation of the C7-nitro group.
Figure 1: High-level workflow for the derivatization of this compound.
Pathway 1: N-Functionalization of the Indazole Ring
Direct functionalization of the indazole nitrogen is a primary strategy for exploring SAR. Alkylation or arylation at this position can project substituents into new regions of a target's binding site. A critical consideration is the regioselectivity of the reaction, which can yield either N1 or N2 isomers.
Mechanistic Insight: Controlling N1 vs. N2 Selectivity
The reaction of an indazole anion with an electrophile can occur at either nitrogen. The outcome is influenced by steric hindrance, electronics, and reaction conditions (solvent, base, counterion). For many indazoles, alkylation under standard conditions (e.g., NaH in THF/DMF) often favors the thermodynamically more stable N1 product.[6] However, the presence of a substituent at the C7 position, such as a nitro group, can sterically hinder the N1 position and electronically favor attack at N2.[7] Researchers should anticipate the formation of a mixture of regioisomers, and separation by chromatography is typically required. Characterization using 2D NMR techniques (NOESY, HMBC) is essential to unambiguously assign the structure.
Protocol: N-Alkylation of this compound
This protocol describes a general procedure for N-alkylation using an alkyl bromide. The ratio of N1 to N2 products will be dependent on the specific substrate and electrophile used.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a color change or precipitation.
-
Add the alkyl halide (1.1 eq) dropwise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient, to separate the N1 and N2 regioisomers.
Pathway 2: C7-Amine Synthesis and Amide Library Generation
The transformation of the 7-nitro group into a 7-amino group is arguably the most powerful strategy for this scaffold. It converts an electron-withdrawing group into an electron-donating group and installs a nucleophilic handle for extensive derivatization.
Mechanistic Insight: Selective Nitro Group Reduction
The key challenge is to reduce the nitro group without affecting the indazole ring or the C-F bond. Catalytic hydrogenation (H₂/Pd-C) is often effective, but can sometimes lead to dehalogenation. Chemical reduction methods are therefore highly valuable. Tin(II) chloride (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate is a classic and robust method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[8] Alternative reagents include iron powder in acidic media (Fe/HCl or Fe/NH₄Cl).[8]
Figure 2: Two-step sequence for the generation of a C7-amide library.
Protocol: Selective Reduction to 7-Amino-6-fluoro-1H-indazole
This protocol employs tin(II) chloride dihydrate for a reliable and selective reduction.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (approx. 0.1-0.2 M).
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with EtOAc and cool in an ice bath.
-
Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. Caution: Gas evolution (CO₂) will occur. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with EtOAc or DCM.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield 7-amino-6-fluoro-1H-indazole, which is often used in the next step without further purification.
Protocol: Parallel Amide Library Synthesis
This protocol provides a general method for amide coupling using HATU, a common and efficient coupling reagent. This procedure is amenable to parallel synthesis formats for rapid library generation.[9][10]
Materials:
-
7-Amino-6-fluoro-1H-indazole
-
A library of diverse carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure (for a single reaction):
-
In a vial, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the vial. Let this "pre-activation" mixture stand for 5-10 minutes at room temperature.
-
Add a solution of 7-amino-6-fluoro-1H-indazole (1.0 eq) in a minimum amount of DMF to the activated acid mixture.
-
Seal the vial and stir at room temperature for 4-12 hours. Monitor by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC-MS to yield the pure amide product. Alternatively, perform an aqueous workup by diluting with water, extracting with EtOAc, washing the organic layer with 1N HCl, sat. NaHCO₃, and brine, then drying and concentrating before purification by column chromatography.
Data Presentation for SAR Analysis
Systematic derivatization requires clear data organization. The results of each diversification pathway should be tabulated to facilitate the analysis of structure-activity relationships.
Table 1: Representative N-Alkylation Derivatives
| Compound ID | R Group (at N1 or N2) | Regioisomer | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| 1a | -CH₃ | N1 | Data |
| 1b | -CH₃ | N2 | Data |
| 2a | -CH₂Ph | N1 | Data |
| 2b | -CH₂Ph | N2 | Data |
Table 2: Representative C7-Amide Library Derivatives
| Compound ID | R-CO- Group (at C7-NH) | Biological Activity (IC₅₀, µM) | Lipophilicity (clogP) |
|---|---|---|---|
| 3a | Acetyl | Data | Data |
| 3b | Benzoyl | Data | Data |
| 3c | Cyclohexylcarbonyl | Data | Data |
| 3d | 4-Chlorophenylacetyl | Data | Data |
Conclusion
The this compound scaffold is a highly tractable and promising starting point for medicinal chemistry programs. The synthetic pathways outlined in this guide provide robust and reproducible methods for generating a diverse library of analogues. By systematically exploring modifications at the indazole nitrogen and, most powerfully, at the C7-amino position, researchers can effectively probe the SAR for their biological target. The key to success lies in the careful execution of these protocols, unambiguous structural characterization of all new compounds, and the systematic tabulation of biological data to guide subsequent rounds of design and synthesis.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Novel antimycobacterial C-21 amide derivatives of the antibiotic fusidic acid: synthesis, pharmacological evaluation and rationalization of media-dependent activity using molecular docking studies in the binding site of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving 6-Fluoro-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Biocatalytic Potential of 6-Fluoro-7-nitro-1H-indazole
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of a nitro group on the indazole scaffold suggests a rich potential for enzymatic transformations, particularly reductive metabolism, which can profoundly impact its biological activity, metabolic fate, and potential therapeutic applications. The indazole nucleus itself is a privileged scaffold found in numerous pharmacologically active agents.[1] Understanding the interactions of this compound with key enzyme systems is therefore a critical step in its development as a potential therapeutic agent.
This comprehensive guide provides detailed application notes and experimental protocols for investigating the enzymatic reactions of this compound. We will explore its potential as a substrate for nitroreductases and NAD(P)H: quinone oxidoreductase 1 (NQO1), its metabolic profile with cytochrome P450 (CYP) enzymes, and its potential as an enzyme inhibitor. These protocols are designed to be self-validating and are grounded in established biochemical principles, providing a robust framework for your research.
Application Note 1: Nitroreductase-Mediated Reduction of this compound
Scientific Rationale:
Nitroreductases (NRs) are a class of flavoenzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives.[2][3] This reduction is often a crucial activation step for certain prodrugs and can also be a key detoxification pathway. The enzymatic reduction of a nitro group typically proceeds through nitroso and hydroxylamine intermediates.[3] Given the presence of the 7-nitro group, it is highly probable that this compound can serve as a substrate for various nitroreductases. Investigating this interaction is essential to understand its potential for bioreductive activation in hypoxic environments, often found in solid tumors, or its general metabolic pathway.
Experimental Objective:
To determine if this compound is a substrate for a model nitroreductase and to characterize the kinetics of the reaction.
Protocol: In Vitro Nitroreductase Activity Assay
Materials:
-
This compound
-
Recombinant Nitroreductase (e.g., from Bacillus tequilensis or Escherichia coli)
-
NADPH or NADH
-
Potassium Phosphate Buffer (pH 7.0)
-
UV-Vis Spectrophotometer
-
96-well microplates
Experimental Workflow:
References
The Strategic Application of 6-Fluoro-7-nitro-1H-indazole in the Synthesis of Next-Generation Kinase Inhibitors for Cancer Therapy
Introduction: The Privileged Indazole Scaffold and the Unique Role of 6-Fluoro-7-nitro-1H-indazole
The indazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] In the landscape of oncology, indazole-based molecules have emerged as potent kinase inhibitors, with several gaining FDA approval for the treatment of various cancers.[1][3] These agents, such as Axitinib and Pazopanib, primarily function by targeting key signaling pathways involved in tumor angiogenesis and proliferation, most notably the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[1][4][5]
This application note delves into the strategic utility of a specific, highly functionalized starting material: This compound . The judicious placement of the fluoro and nitro groups on the indazole core offers a unique synthetic handle for the development of novel and selective anti-cancer agents. The electron-withdrawing nature of these substituents activates the benzene portion of the indazole ring system, paving the way for diverse chemical modifications. This guide will provide a comprehensive overview of the synthetic transformations, detailed experimental protocols, and the biological rationale for utilizing this versatile building block in the synthesis of targeted anti-cancer therapeutics.
The Synthetic Keystone: From this compound to the 7-Amino Precursor
The journey from this compound to a pharmacologically active molecule invariably proceeds through a critical intermediate: 6-fluoro-7-amino-1H-indazole . The selective reduction of the 7-nitro group to its corresponding amine is the gateway to a plethora of subsequent functionalization reactions. This transformation is pivotal as the newly formed amino group serves as a versatile nucleophile and a point for introducing diverse chemical moieties to modulate the biological activity and pharmacokinetic properties of the final compound.
Several reliable methods can be employed for this crucial reduction, each with its own set of advantages. The choice of method often depends on the scale of the reaction, the desired purity, and the compatibility with other functional groups.
Protocol 1: Catalytic Hydrogenation
This method is often favored for its clean reaction profile and high yields.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, suspend this compound (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-fluoro-7-amino-1H-indazole, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction with Tin(II) Chloride
A classic and robust method for nitro group reduction.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol or a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq.) in concentrated hydrochloric acid dropwise to the stirred solution of the starting material.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can be purified as described above.
Building Complexity: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
With the 6-fluoro-7-amino-1H-indazole in hand, the next strategic step often involves the formation of a C-C bond to introduce a substituted aryl or heteroaryl moiety. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.[6][7][8] This reaction typically involves the coupling of a halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base.
For our synthetic strategy, we will first need to introduce a halogen at a suitable position on the 6-fluoro-7-amino-1H-indazole core, for instance, at the 3-position.
Protocol 3: Suzuki-Miyaura Coupling of a Halogenated 6-Fluoro-7-amino-1H-indazole Derivative
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the 3-iodo-6-fluoro-7-amino-1H-indazole derivative (1.0 eq.) in a suitable solvent system such as a mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (typically 2-5 mol%) to the reaction mixture.
-
Reaction Conditions: Degas the reaction mixture by bubbling nitrogen through it for 10-15 minutes. Heat the mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-fluoro-7-amino-1H-indazole.
Mechanism of Action and Targeted Signaling Pathways
Indazole-based anti-cancer agents predominantly exert their effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways.[1] The strategic design of molecules originating from this compound often aims to target kinases involved in angiogenesis and tumor cell proliferation, such as VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][5][9][10][11]
The 7-amino group, after further modification (e.g., acylation or urea formation), can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for type I and type II kinase inhibitors.[9][12] The 6-fluoro substituent can enhance binding affinity through favorable interactions with the protein and can also improve the metabolic stability and pharmacokinetic properties of the drug candidate.[13]
Illustrative Biological Activity of Fluorinated Indazole Derivatives
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. Several studies have reported the potent anti-cancer activity of fluorinated indazole derivatives. The table below summarizes the in vitro activity of representative compounds against various cancer cell lines.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 36 | IDO1 | HCT116 (Colon) | 0.4 ± 0.3 | [13] |
| 27a | FGFR1/2 | KG1 (Leukemia) | 0.0253 | [1] |
| 2f | Not specified | 4T1 (Breast) | 0.23 | [14][15] |
| 6o | Not specified | K562 (Leukemia) | 5.15 | [12] |
| Compound 30 | VEGFR-2 | HUVEC | 0.00124 | [5] |
Experimental Workflow for Synthesis and Evaluation
The development of a novel anti-cancer agent from this compound follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion and Future Perspectives
This compound represents a strategically important starting material for the synthesis of novel indazole-based anti-cancer agents. The presence of the fluoro and nitro groups provides a versatile platform for the introduction of diverse chemical functionalities, enabling the fine-tuning of the pharmacological profile of the resulting compounds. The synthetic protocols outlined in this guide offer robust and reproducible methods for the key transformations required to leverage this valuable building block. The continued exploration of the chemical space accessible from this compound holds significant promise for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and clinical efficacy.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 6-Fluoro-7-nitro-1H-indazole
Abstract: This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-7-nitro-1H-indazole. Recognizing the synthetic challenges, particularly in achieving high yield and purity, this document provides a series of troubleshooting guides and frequently asked questions (FAQs). The content is structured to address specific experimental issues, explaining the underlying chemical principles and offering field-proven solutions to optimize reaction outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The synthesis, however, is not trivial. The primary challenge lies in the regioselective nitration of the 6-fluoro-1H-indazole precursor. The electron-donating nature of the indazole ring system and the directing effects of the fluorine substituent create a complex reactivity landscape, often leading to mixtures of isomers, low yields, and purification difficulties.
This guide will focus on the most common synthetic route: the direct electrophilic nitration of 6-fluoro-1H-indazole. We will explore the critical parameters that govern yield and selectivity and provide actionable troubleshooting advice.
Core Synthesis Protocol: Direct Nitration of 6-Fluoro-1H-indazole
This protocol outlines a standard procedure for the nitration of 6-fluoro-1H-indazole. It serves as a baseline from which optimization and troubleshooting can be performed.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 5 mL per 1 g of starting material).
-
Dissolution & Cooling: Cool the sulfuric acid to 0-5°C using an ice-salt bath. Slowly add 6-fluoro-1H-indazole (1.0 eq) in portions, ensuring the internal temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, >90%, 1.1 eq) to concentrated sulfuric acid (1 mL per 1 mL of HNO₃) while cooling in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 6-fluoro-1H-indazole over 30-60 minutes. Critically, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. A precipitate should form.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying & Purification: Dry the crude product under vacuum. The primary product is the desired this compound, which can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[1][2]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Diagram: Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and solve common problems during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q1: My reaction yield is extremely low or I recovered only starting material. What went wrong?
Answer: This is a common and frustrating issue that typically points to one of three areas: reaction conditions, reagent quality, or work-up losses.
-
Causality - Temperature Control: Electrophilic aromatic nitration is a highly exothermic reaction. The formation of the active electrophile, the nitronium ion (NO₂⁺), is highly temperature-dependent.[3][4] If the temperature rises significantly above 5-10°C, side reactions, including decomposition of the starting material and/or product, can occur, drastically reducing the yield.[1]
-
Solution: Ensure your cooling bath is robust (ice-salt is recommended over ice-water). Add the nitrating mixture very slowly, monitoring the internal thermometer constantly. If the temperature rises, pause the addition until it cools back down.
-
-
Causality - Reagent Quality: The reaction requires a strongly acidic and anhydrous environment to generate the nitronium ion effectively.
-
Solution: Use high-purity, concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Water in the reaction medium will quench the nitronium ion and prevent the reaction from proceeding. Ensure all glassware is thoroughly dried before use.
-
-
Causality - Inefficient Work-up: The product may be more soluble in the acidic aqueous solution than anticipated, or it may have been lost during washing.
-
Solution: Ensure the reaction mixture is poured into a large volume of ice to cause rapid precipitation. When washing the filtered product, use ice-cold water and only the minimum volume necessary to achieve a neutral pH.
-
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 7-nitro position?
Answer: Achieving high regioselectivity is the central challenge of this synthesis. The indazole ring is activated towards electrophilic substitution, and nitration can potentially occur at the C4, C5, and C7 positions. The fluorine at C6 acts as a deactivating group via induction but an ortho-, para-director via resonance, further complicating selectivity. The desired 7-nitro isomer is favored under specific conditions.
-
Causality - Kinetic vs. Thermodynamic Control: The distribution of isomers is highly sensitive to reaction conditions. The formation of the σ-complex (Wheland intermediate) is typically the rate-limiting step.[3] Lower temperatures (0-5°C) favor the kinetically preferred product, which in this case is often the sterically less hindered C7 position. At higher temperatures, the reaction may proceed towards a thermodynamically more stable, but undesired, isomer.
-
Solution: Strict adherence to the 0-5°C temperature range is the most critical factor for maximizing 7-nitro selectivity.[1] Slow, controlled addition of the nitrating agent ensures that localized "hot spots" do not form within the reaction mixture.
-
-
Purification Strategy: It is often difficult to completely eliminate the formation of other isomers.
-
Solution: Purification via column chromatography on silica gel is typically required to separate the this compound from other isomers like 6-fluoro-4-nitro-1H-indazole. A gradient elution system, for example, with hexane and ethyl acetate, is often effective. Alternatively, fractional recrystallization using a mixed solvent system (e.g., ethanol/water, acetone/water) can be explored to enrich the desired isomer.[5]
-
Table 1: Impact of Key Parameters on Reaction Outcome
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Rationale |
| Temperature | > 10°C | Low yield, poor regioselectivity, increased side products (dinitration, oxidation). | 0-5°C | Favors kinetic control, enhancing selectivity for the C7 position and minimizing decomposition.[1] |
| Nitrating Agent | Dilute HNO₃ or old reagents | Incomplete or no reaction. | Fuming HNO₃ (>90%) in conc. H₂SO₄ | Maximizes the concentration of the NO₂⁺ electrophile, driving the reaction forward.[4] |
| Addition Rate | Rapid addition | Exothermic runaway, poor selectivity. | Slow, dropwise addition over 30-60 min | Allows for effective heat dissipation and maintains a low, stable reaction temperature. |
| Work-up | Quenching with water at RT | Product loss due to solubility. | Pouring onto crushed ice. | Ensures rapid precipitation of the product from the highly acidic solution. |
Q3: The reaction seems to stall and TLC analysis shows significant unreacted starting material even after several hours. What should I do?
Answer: An incomplete reaction suggests that the activation energy barrier is not being overcome efficiently or that the electrophile is not present in sufficient concentration.
-
Causality - Insufficient Nitrating Agent: While a large excess of nitric acid can lead to side products, an insufficient amount will naturally lead to an incomplete reaction.
-
Solution: Ensure you are using at least 1.1 molar equivalents of nitric acid relative to the 6-fluoro-1H-indazole. If the reaction is clean but incomplete, a small additional charge (0.1 eq) of the nitrating mixture can be added.
-
-
Causality - Poor Mixing: In a viscous medium like sulfuric acid, inefficient stirring can create concentration gradients, preventing the reactants from interacting.
-
Solution: Use a powerful overhead or magnetic stirrer and an appropriately sized stir bar to ensure the mixture is homogeneous throughout the reaction.
-
-
Causality - Reaction Time: While the reaction is typically complete within 1-2 hours, highly pure starting material or slight deviations in temperature can slow the rate.
-
Solution: If the reaction is proceeding cleanly (i.e., no major side products are forming on TLC), you can extend the reaction time at 0-5°C for an additional 1-2 hours, continuing to monitor by TLC.
-
Conclusion
Optimizing the synthesis of this compound requires meticulous control over key experimental parameters. Regioselectivity is dictated primarily by stringent temperature control, which favors the kinetically controlled formation of the desired 7-nitro isomer. Low yields can often be traced to temperature excursions, impure reagents, or losses during work-up. By following the protocols and troubleshooting logic outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of this challenging but important synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Fluoro-7-nitro-1H-indazole
Welcome to the technical support center for the synthesis of 6-Fluoro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.
I. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. The primary route to this compound is the electrophilic nitration of 6-fluoro-1H-indazole. The challenges in this synthesis often revolve around controlling the regioselectivity of the nitration and purifying the desired product from a mixture of isomers.
Issue 1: Low Yield of the Desired this compound Isomer
Question: My reaction is resulting in a low yield of the target this compound, with a significant amount of other isomers detected by TLC and ¹H NMR. How can I improve the regioselectivity for the 7-position?
Answer:
This is a common challenge in the electrophilic substitution of substituted indazoles. The regiochemical outcome of the nitration is highly dependent on the reaction conditions. The pyrazole part of the indazole ring is electron-rich and can direct electrophiles to different positions on the benzene ring. Here are the probable causes and solutions:
Probable Causes:
-
Harsh Nitrating Conditions: Using a strong nitrating agent (e.g., concentrated nitric acid with sulfuric acid at elevated temperatures) can decrease regioselectivity and lead to the formation of multiple nitrated isomers, including the 5-nitro and potentially the 4-nitro isomers.
-
Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers, leading to a mixture of products.
-
Incorrect Solvent: The polarity of the solvent can influence the reactivity of the nitrating agent and the substrate, thereby affecting the isomer ratio.
Step-by-Step Solutions:
-
Modify the Nitrating Agent: Employ a milder nitrating agent. A mixture of nitric acid in acetic anhydride or fuming nitric acid in acetic acid at low temperatures often provides better control over the regioselectivity.
-
Control the Reaction Temperature: Maintain a low reaction temperature, typically between -10 °C and 0 °C, during the addition of the nitrating agent and throughout the reaction. This will favor the kinetically controlled product, which is often the desired 7-nitro isomer due to the directing effect of the pyrazole nitrogen.
-
Solvent Optimization: Acetic acid is a commonly used solvent for this type of nitration. It can help to moderate the reactivity of the nitrating agent.
Issue 2: Presence of Multiple Spots on TLC After Reaction Completion
Question: My TLC plate shows multiple spots after the reaction, and it's difficult to isolate the desired product. What are these byproducts and how can I purify my target compound?
Answer:
The multiple spots on your TLC are likely a combination of the starting material (6-fluoro-1H-indazole), the desired this compound, and other regioisomeric byproducts.
Common Byproducts:
-
6-Fluoro-5-nitro-1H-indazole: This is a very common byproduct in the nitration of 6-substituted indazoles.[1]
-
6-Fluoro-4-nitro-1H-indazole: Another possible regioisomer, although typically formed in smaller amounts.
-
Dinitro-derivatives: Over-nitration can lead to the formation of dinitro-6-fluoro-1H-indazole isomers if the reaction conditions are too harsh or the reaction is left for too long.
-
Unreacted 6-fluoro-1H-indazole: Incomplete reaction will result in the presence of the starting material.
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the isomers. A silica gel column with a gradient elution system is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1). The different isomers will have slightly different polarities and should separate.
-
Recrystallization: If you have a crude product that is rich in the desired 7-nitro isomer, recrystallization can be an effective final purification step. You will need to screen for a suitable solvent system where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
Workflow for Isomer Separation and Identification
Caption: Workflow for the purification and identification of this compound and its byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct synthetic route is the electrophilic nitration of 6-fluoro-1H-indazole. This reaction typically involves treating 6-fluoro-1H-indazole with a nitrating agent, such as a mixture of nitric acid and a suitable solvent or acid catalyst.
Q2: What are the expected regioisomers in this synthesis and how can they be differentiated?
The primary regioisomers are the 7-nitro, 5-nitro, and 4-nitro derivatives. They can be differentiated using spectroscopic methods:
-
¹H NMR Spectroscopy: The coupling constants and chemical shifts of the aromatic protons are distinct for each isomer. The proton at the C7 position of the indazole ring typically appears as a doublet of doublets. After nitration at the 7-position, this signal will be absent, and the remaining aromatic protons will show a different splitting pattern.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring will vary depending on the position of the nitro group.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can help to confirm the spatial proximity of protons and thus the substitution pattern.
Q3: What are the recommended safety precautions for this synthesis?
-
Nitrating agents are highly corrosive and strong oxidizers. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction can be exothermic. It is crucial to control the temperature with an ice bath, especially during the addition of the nitrating agent.
-
Work-up procedures often involve quenching with water or a base. This should be done slowly and carefully to control any exothermic reaction.
III. Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline for the nitration of 6-fluoro-1H-indazole. Optimization may be required based on your specific laboratory conditions and starting material purity.
Materials:
-
6-fluoro-1H-indazole
-
Fuming nitric acid (90%)
-
Acetic acid
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 6-fluoro-1H-indazole (1 equivalent) in glacial acetic acid. Cool the flask to 0 °C in an ice-salt bath.
-
Nitration: Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the isomers.
Reaction Pathway and Byproduct Formation
Caption: Electrophilic nitration of 6-fluoro-1H-indazole leading to the desired 7-nitro product and isomeric byproducts.
IV. Data Summary Table
| Compound | Common Byproduct Status | Expected ¹H NMR Signal for H7 |
| This compound | Desired Product | Absent |
| 6-Fluoro-5-nitro-1H-indazole | Major Byproduct | Present (likely a doublet) |
| 6-Fluoro-4-nitro-1H-indazole | Minor Byproduct | Present (likely a doublet of doublets) |
This guide is intended to provide a solid foundation for your work on the synthesis of this compound. For further details on the characterization of specific isomers, consulting spectral databases and the primary literature is highly recommended.
V. References
-
ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole. Retrieved from --INVALID-LINK--
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28205-28217. --INVALID-LINK--
-
Pace, V., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 848-859. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from --INVALID-LINK--
-
Galabov, B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 19(48), 32256-32267. --INVALID-LINK--
-
BLD Pharm. (n.d.). 4-Fluoro-6-nitro-1H-indazole. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound(1279869-26-9) 1 H NMR. Retrieved from --INVALID-LINK--
-
Chemical-Suppliers. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4639-4649. --INVALID-LINK--
-
Mohamed Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39329-39341. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Direct nitration of five membered heterocycles. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 5-Bromo-6-fluoro-1-methyl-1H-indazole. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 6-Nitro-1H-indazole. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 6-FLUORO-5-NITRO-1H-INDAZOLE - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 6-Bromo-5-chloro-1H-indazole. Retrieved from --INVALID-LINK--
References
Technical Support Center: Purification of 6-Fluoro-7-nitro-1H-indazole by Column Chromatography
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 6-Fluoro-7-nitro-1H-indazole using column chromatography. This document is structured to provide both foundational knowledge and in-depth troubleshooting advice to ensure the successful isolation of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chromatographic purification of this compound.
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The recommended stationary phase is silica gel (230-400 mesh).[1] this compound is a polar aromatic compound due to the presence of the nitro group and the indazole core. Silica gel, a polar adsorbent, is well-suited for separating compounds based on their polarity, making it the standard choice for this type of molecule.
Q2: What mobile phase system should I start with for thin-layer chromatography (TLC) analysis?
A2: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[1] Based on protocols for structurally similar compounds, a ratio of 8:2 (v/v) petroleum ether to ethyl acetate is a reasonable starting point.[1]
Q3: What is the ideal retention factor (Rf) on TLC for good separation in column chromatography?
A3: For optimal separation on a silica gel column, the target compound should have an Rf value between 0.2 and 0.3 in the chosen mobile phase.[1] An Rf in this range generally ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and poor resolution).[1]
Q4: Can this compound decompose on silica gel?
A4: While many nitroaromatic compounds are stable on silica gel, there is always a potential for degradation, especially with prolonged exposure. It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If decomposition is observed, deactivating the silica gel with a small amount of triethylamine in the mobile phase or using an alternative stationary phase like alumina may be necessary.
Q5: What are the potential impurities I should be looking for?
A5: Potential impurities can include unreacted starting materials from the synthesis, regioisomers (e.g., isomers with the nitro or fluoro group at different positions), or byproducts from side reactions. For instance, in the synthesis of related substituted indazoles, the formation of different N-alkylated isomers is a common issue that requires careful chromatographic separation.[2]
II. Detailed Experimental Protocol
This protocol is an expert recommendation based on established procedures for the purification of the closely related compound, 6-Nitro-1H-indazole-3-carbaldehyde.[1]
Preparation of the Crude Sample (Dry Loading)
Dry loading is recommended for compounds that have poor solubility in the initial mobile phase, which is often the case for polar molecules like this compound.
-
Dissolve the crude this compound in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or acetone).
-
To this solution, add silica gel (approximately 2-3 times the weight of the crude material).
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained. This powder is now ready to be loaded onto the column.
Column Preparation and Elution
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Pack the column with silica gel (230-400 mesh) using the chosen mobile phase (e.g., 10% ethyl acetate in hexanes). Ensure the silica bed is compact and free of air bubbles.
-
Carefully add the dry-loaded sample to the top of the silica bed.
-
Begin elution with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. A typical gradient might be from 10% to 40% ethyl acetate in hexanes over 10-15 column volumes.[1]
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recommended Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for polar aromatic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Offers good selectivity and adjustable polarity for efficient elution. |
| Initial Eluent | 10% Ethyl Acetate in Hexanes | A starting point to elute non-polar impurities. |
| Final Eluent | Up to 40% Ethyl Acetate in Hexanes | To ensure the elution of the polar target compound. |
| Target TLC Rf | 0.2 - 0.3 | Provides optimal separation on the column.[1] |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of this compound.
Q1: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate.
A1: This indicates that your compound is very polar and is strongly adsorbed to the silica gel.
-
Solution 1: Add a small amount of a more polar solvent, such as methanol (1-5%), to your mobile phase. This will increase the eluent strength and help to move the compound.
-
Solution 2: Consider adding a small amount of acetic acid (0.1-1%) to the mobile phase. The acidic nature of the indazole proton can lead to strong interactions with the silica; the acetic acid can help to mitigate this.
-
Solution 3: If the compound is still immobile, you may need to switch to a more polar stationary phase, such as alumina (basic or neutral), or consider reversed-phase chromatography.
Q2: My compound is coming off the column, but the peaks are very broad (tailing).
A2: Tailing is often caused by strong interactions between the analyte and the stationary phase, or by overloading the column.
-
Solution 1: Add a small amount of a modifier to the mobile phase. For a potentially acidic compound like an indazole, adding a small amount of acetic acid can sharpen the peaks.
-
Solution 2: Decrease the amount of crude material loaded onto the column. Overloading is a common cause of poor peak shape.
-
Solution 3: Ensure your mobile phase is of high purity. Contaminants can interfere with the chromatography.
Q3: I see multiple spots on the TLC of my collected fractions, even though the starting material looked relatively clean.
A3: This could be due to decomposition of the compound on the silica gel or co-elution of impurities.
-
Solution 1: Perform a silica gel stability test as described in the FAQs. If decomposition is confirmed, you may need to deactivate the silica or use a different stationary phase.
-
Solution 2: Your initial TLC solvent system may not have been optimal for separating all impurities. Try developing a new TLC system with different solvents to achieve better separation. A slower, more shallow gradient during column chromatography can also improve the resolution of closely eluting compounds.
-
Solution 3: Ensure that your collected fractions are not being left at room temperature for extended periods before analysis, as some compounds can be unstable in solution.
Troubleshooting Logic Diagram
References
troubleshooting guide for the synthesis of 6-Fluoro-7-nitro-1H-indazole
Welcome to the technical support center for the synthesis of 6-Fluoro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems that may arise during the synthesis of this compound. The synthesis of this molecule typically involves two key strategic approaches: the nitration of 6-fluoro-1H-indazole or the cyclization of a pre-functionalized benzene ring. The troubleshooting guide will cover potential issues in both pathways.
Issue 1: Low or No Yield of this compound
Question: I am attempting the nitration of 6-fluoro-1H-indazole and observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the nitration of 6-fluoro-1H-indazole can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.
-
Causality of Low Yield:
-
Substrate Deactivation: The indazole ring is susceptible to protonation under strongly acidic conditions, which deactivates it towards electrophilic aromatic substitution. The fluorine atom, being an electron-withdrawing group, further deactivates the ring.
-
Incorrect Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO₂⁺), the active electrophile.[1] However, the conditions must be carefully controlled to avoid decomposition of the starting material.
-
Suboptimal Temperature: Nitration reactions are exothermic.[2] Poor temperature control can lead to the formation of byproducts and decomposition. The reaction should typically be carried out at low temperatures (e.g., 0-10°C).[3]
-
Formation of Isomers: While the 7-position is sterically hindered, the electronic effects of the substituents will direct the nitration. It's possible that other isomers, such as 6-fluoro-5-nitro-1H-indazole, are being formed.
-
-
Step-by-Step Solutions:
-
Optimize the Nitrating Mixture:
-
Carefully prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid. A common ratio is 1:1 (v/v).[4]
-
Slowly add the nitrating mixture dropwise to a solution of 6-fluoro-1H-indazole dissolved in concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.[4]
-
-
Strict Temperature Control:
-
Utilize an ice-salt bath to maintain a constant low temperature throughout the addition of the nitrating agent.
-
Monitor the internal reaction temperature closely with a thermometer.
-
-
Reaction Monitoring:
-
Track the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.
-
-
Alternative Nitrating Agents:
-
If standard conditions fail, consider milder nitrating agents such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or a nitrate salt (e.g., KNO₃) in sulfuric acid.[2]
-
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are these impurities and what is the best purification strategy?
Answer:
The formation of multiple products is a common challenge in the nitration of heteroaromatic compounds. Understanding the potential side reactions is key to developing an effective purification strategy.
-
Potential Impurities:
-
Regioisomers: Nitration could occur at other positions on the indazole ring, leading to isomers like 6-fluoro-5-nitro-1H-indazole or dinitrated products.
-
Starting Material: Incomplete reaction will leave unreacted 6-fluoro-1H-indazole.
-
Degradation Products: The strongly acidic and oxidizing conditions can lead to the decomposition of the indazole ring.
-
-
Purification Protocol:
-
Work-up:
-
After the reaction is complete (as determined by TLC), carefully quench the reaction by pouring it onto crushed ice. This will precipitate the crude product.[4]
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. This removes most of the residual acid.
-
-
Column Chromatography:
-
This is the most effective method for separating isomers and other impurities.
-
Stationary Phase: Silica gel is a suitable choice.
-
Mobile Phase: A solvent system of ethyl acetate and hexane is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
-
Recrystallization:
-
If a reasonably pure solid is obtained after chromatography, recrystallization can be used for final purification.
-
Screen for a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature.[5] Common solvents to try include ethanol, methanol, or a mixture of ethyl acetate and heptane.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct route is the electrophilic nitration of 6-fluoro-1H-indazole. An alternative, though more lengthy, approach involves the cyclization of a suitably substituted aniline derivative, such as a 2-amino-4-fluoro-3-nitrotoluene, through diazotization and intramolecular cyclization. The choice of route often depends on the availability of the starting materials.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is exothermic and can run away if not properly controlled. Maintain strict temperature control and add reagents slowly.
-
Nitro Compounds: Nitroaromatic compounds can be sensitive to shock and heat. While this compound is not known to be explosive, it is good practice to handle it with care.
-
Quenching: Always quench the reaction by slowly adding the reaction mixture to ice, never the other way around, to dissipate the heat effectively.
Q3: Which analytical techniques are best for characterizing the final product?
A3: A combination of techniques should be used to confirm the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the substitution pattern on the indazole ring. ¹⁹F NMR will confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H bond of the indazole and the N-O bonds of the nitro group.
Data Presentation
Table 1: Recommended Reaction Conditions for Nitration of 6-Fluoro-1H-indazole
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | HNO₃/H₂SO₄ (1:1 v/v) | Generates the highly electrophilic nitronium ion (NO₂⁺).[1] |
| Temperature | 0-10°C | Minimizes byproduct formation and decomposition.[3] |
| Solvent | Concentrated H₂SO₄ | Dissolves the starting material and facilitates the reaction. |
| Reaction Time | 2-4 hours (monitor by TLC) | Ensures the reaction goes to completion without significant degradation.[4] |
| Work-up | Quenching on ice | Safely neutralizes the reaction and precipitates the product.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-fluoro-1H-indazole in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 0-10°C and monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry it under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization
Workflow for the Synthesis and Purification of this compound
References
- 1. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 1279869-26-9 [chemicalbook.com]
- 7. 1279869-26-9|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Regioselectivity of 6-Fluoro-7-nitro-1H-indazole Synthesis
Welcome to the Technical Support Center for advanced indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the regioselective synthesis of 6-Fluoro-7-nitro-1H-indazole. Here, we move beyond standard protocols to explore the underlying principles of regioselectivity in the nitration of fluorinated indazoles and provide actionable troubleshooting strategies and optimized protocols to enhance the yield of the desired 7-nitro isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 6-fluoro-1H-indazole often unselective, yielding a mixture of 5-nitro and 7-nitro isomers?
A1: The nitration of 6-fluoro-1H-indazole is a classic example of electrophilic aromatic substitution where the directing effects of the substituents on the indazole ring are in competition. The pyrazole portion of the indazole ring is electron-rich and generally directs electrophiles to the C4 and C6 positions. However, the fluorine atom at C6, being an ortho, para-director, activates the C5 and C7 positions for electrophilic attack.[1] The interplay of these electronic effects, coupled with the reaction conditions, often leads to a mixture of the 5-nitro and 7-nitro isomers, with the former frequently being the major product.
Q2: What is the primary factor influencing the regioselectivity of this reaction?
A2: The protonation state of the indazole ring system under strongly acidic nitration conditions is a critical factor. In a concentrated acid medium like a nitric and sulfuric acid mixture, the indazole nitrogen atoms can be protonated. This protonation alters the electronic distribution within the ring, influencing the position of the incoming nitro group. The precise conditions, including acid concentration and temperature, can shift the equilibrium between different protonated species, thereby affecting the final product ratio.
Q3: Can protecting groups be used to improve the regioselectivity towards the 7-position?
A3: Yes, employing a protecting group on one of the indazole nitrogens is a viable strategy. An N1-protecting group can sterically hinder the C7 position to some extent but, more importantly, it modifies the electronic properties of the ring. The choice of the protecting group is crucial, as it can influence the electron density at different positions of the benzene ring. For instance, an electron-withdrawing protecting group might deactivate the ring towards nitration, requiring harsher conditions, but could potentially alter the regiochemical outcome.
Q4: Are there alternative synthetic routes to this compound that avoid direct nitration of 6-fluoro-1H-indazole?
A4: Absolutely. A common alternative strategy involves starting with a pre-functionalized benzene ring where the desired substitution pattern is already established. For example, one could begin with a 2,3-difluoro-nitrobenzene derivative and build the indazole ring through cyclization with a hydrazine source. This approach offers better control over the regiochemistry, as the positions of the fluorine and nitro groups are set from the outset.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and provides targeted solutions.
Issue 1: Low Yield of the Desired 7-Nitro Isomer
Symptoms:
-
The reaction produces a mixture of isomers, with the 5-nitro isomer being the predominant product.
-
Overall yield of nitrated products is low, with significant recovery of starting material.
Root Causes & Solutions:
-
Suboptimal Nitrating Conditions: The standard mixed acid (HNO₃/H₂SO₄) nitration is often too aggressive and lacks selectivity.
-
Solution 1: Milder Nitrating Agents: Explore the use of milder nitrating agents that can offer better regioselectivity. Options include using nitric acid in acetic anhydride or employing nitrate salts in the presence of an acid catalyst.[2]
-
Solution 2: Temperature Control: Carefully control the reaction temperature. Running the reaction at lower temperatures (e.g., 0°C to -10°C) can sometimes favor the formation of the thermodynamically more stable product, which may be the 7-nitro isomer in some cases.
-
-
Unfavorable Electronic Effects: The inherent electronic properties of the 6-fluoro-1H-indazole may favor nitration at the C5 position.
-
Solution: N-Protection Strategy: Introduce a protecting group at the N1 position of the indazole. This can alter the electronic distribution and sterically influence the site of nitration. A subsequent deprotection step would then yield the desired product.
-
Issue 2: Difficulty in Separating the 5-Nitro and 7-Nitro Isomers
Symptoms:
-
The two isomers have very similar polarities, making separation by column chromatography challenging.
-
Co-elution of the isomers leads to impure fractions.
Root Causes & Solutions:
-
Similar Physicochemical Properties: The structural similarity of the isomers results in comparable interactions with the stationary phase.
-
Solution 1: Optimization of Chromatography Conditions: Experiment with different solvent systems and stationary phases. A less polar solvent system with a high-resolution silica gel might improve separation.
-
Solution 2: Derivatization: If direct separation is not feasible, consider derivatizing the mixture. For example, N-alkylation of the indazole nitrogen could lead to derivatives with different physical properties, making them easier to separate.[3] The protecting group can then be removed to yield the pure isomers.
-
Issue 3: Formation of Di-nitrated Byproducts
Symptoms:
-
Presence of products with a higher molecular weight corresponding to the addition of two nitro groups.
Root Causes & Solutions:
-
Harsh Reaction Conditions: Overly aggressive nitrating conditions (high concentration of nitric acid, high temperature) can lead to multiple nitrations.
-
Solution: Stoichiometric Control and Gradual Addition: Use a stoichiometric amount of the nitrating agent and add it slowly to the reaction mixture at a controlled low temperature. This minimizes the local concentration of the nitrating agent and reduces the likelihood of over-nitration.
-
Optimized Experimental Protocols
Protocol 1: Regioselective Nitration via N1-Acetylation
This protocol involves the protection of the N1 position with an acetyl group to direct nitration towards the C7 position.
Step 1: N1-Acetylation of 6-Fluoro-1H-indazole
-
Dissolve 6-fluoro-1H-indazole (1 equivalent) in acetic anhydride (5-10 volumes).
-
Add a catalytic amount of sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain 1-acetyl-6-fluoro-1H-indazole.
Step 2: Nitration of 1-Acetyl-6-fluoro-1H-indazole
-
Dissolve 1-acetyl-6-fluoro-1H-indazole (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid, maintaining the temperature below 5°C.
-
Stir the reaction at 0-5°C for 1-2 hours.
-
Carefully pour the mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 3: Deprotection of the Acetyl Group
-
Dissolve the purified 1-acetyl-6-fluoro-7-nitro-1H-indazole in a mixture of methanol and water.
-
Add a base such as potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry, and concentrate to obtain this compound.
Protocol 2: Synthesis via Cyclization of a Pre-functionalized Intermediate
This approach avoids the direct nitration of the indazole ring system.
Step 1: Synthesis of 2,4-Difluoro-3-nitrobenzaldehyde
-
This starting material can be synthesized from 2,4-difluorobenzaldehyde through a regioselective nitration process.
Step 2: Formation of the Indazole Ring
-
Dissolve 2,4-difluoro-3-nitrobenzaldehyde (1 equivalent) in a suitable solvent like ethanol or n-butanol.
-
Add hydrazine hydrate (1.2-1.5 equivalents).
-
Reflux the mixture for 4-6 hours. The reaction involves the formation of a hydrazone followed by an intramolecular nucleophilic aromatic substitution where the hydrazine nitrogen displaces one of the fluorine atoms to form the pyrazole ring.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting this compound by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Regioselectivity under Different Nitration Conditions
| Method | Nitrating Agent | Solvent | Temperature (°C) | Ratio of 7-nitro : 5-nitro Isomer | Reference |
| Direct Nitration | HNO₃ / H₂SO₄ | - | 0 - 5 | Typically favors 5-nitro | [4] |
| N1-Acetyl Protection | HNO₃ / H₂SO₄ | H₂SO₄ | 0 - 5 | Improved ratio towards 7-nitro | Internal Data |
| Cyclization | Hydrazine Hydrate | Ethanol | Reflux | Highly selective for 7-nitro | [5] |
Visualizations
Experimental Workflow for Improving Regioselectivity
Caption: Decision workflow for troubleshooting low regioselectivity.
Reaction Mechanism: Directing Effects in Indazole Nitration
Caption: Competing electronic effects in the nitration of 6-fluoro-1H-indazole.
References
- 1. ijrar.org [ijrar.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 6-Fluoro-7-nitro-1H-indazole
This guide provides comprehensive technical support for the stability and storage of 6-Fluoro-7-nitro-1H-indazole (CAS: 1785397-30-9). As a valued researcher, scientist, or drug development professional, this resource is designed to address potential challenges and ensure the integrity of your experimental outcomes. The information herein is synthesized from established principles of organic chemistry and data from closely related fluorinated and nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed, light-resistant container.[1][2] For enhanced stability, particularly for long-term storage, flushing the container with an inert gas such as argon or nitrogen is advised to minimize the risk of oxidation.[2]
Q2: How sensitive is this compound to light and air?
Q3: Can I store this compound at room temperature for short periods?
A3: For short-term use, such as during the course of an experiment, storing a small aliquot of the compound at room temperature in a tightly sealed container and protected from light may be acceptable. However, for any duration beyond immediate use, refrigeration at 2-8°C is strongly recommended to slow down potential degradation pathways and maintain the compound's quality.[2]
Q4: What are the visible signs of degradation for this compound?
A4: While the typical appearance of this compound is a solid, any noticeable change in color, such as darkening, or a change in its physical state, may be indicative of degradation.[2] If you observe such changes, it is highly advisable to re-analyze the material for purity before proceeding with your experiments.
Q5: What are the known incompatibilities for this compound?
A5: As a nitroaromatic compound, this compound should be stored away from strong oxidizing and strong reducing agents.[2] Contact with such materials can lead to vigorous and potentially hazardous reactions, compromising the stability of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | If the compound has been stored for an extended period or under suboptimal conditions, its purity may be compromised. It is advisable to verify the purity of the compound using an appropriate analytical method such as HPLC, LC-MS, or NMR before use. |
| The compound has changed color or appearance. | Exposure to light, air, or moisture. | Ensure the container is tightly sealed after each use and stored in a dark, refrigerated (2-8°C) environment. For frequent use, consider preparing smaller aliquots to minimize repeated exposure of the bulk material. Storing the compound in a desiccator can help mitigate moisture exposure.[2] |
| Difficulty in dissolving the compound. | Potential degradation or presence of impurities. | Confirm the appropriate solvent for your application. If solubility issues persist with a previously effective solvent, this may be another indication of compound degradation. Re-purification or obtaining a new batch may be necessary. |
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize degradation and preserve long-term stability.[1][2] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation.[2] |
| Container | Tightly sealed, light-resistant | To protect from moisture and light.[2] |
| Location | Dry, well-ventilated area | To prevent moisture absorption and ensure a safe storage environment.[3] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents | To avoid hazardous reactions and decomposition.[2] |
Experimental Protocols
Protocol 1: Visual Inspection for Degradation
-
Initial Observation: Upon receiving a new batch of this compound, carefully observe and record its physical appearance (color and form).
-
Periodic Checks: Before each use, visually inspect the compound for any changes from its initial state.
-
Documentation: Document any observed changes in your laboratory notebook. A significant change in color or form warrants a more rigorous purity analysis.
Protocol 2: General Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general guideline. The specific column, mobile phase, and detection wavelength should be optimized for your specific equipment and requirements.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is often effective for polar aromatic compounds.
-
Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance.
-
-
Data Analysis: Compare the chromatogram of your sample to that of a reference standard. The appearance of significant new peaks or a decrease in the area of the main peak can indicate degradation.
Logical Workflow for Handling and Storage
Caption: Decision-making workflow for the proper handling and storage of this compound.
References
Technical Support Center: Managing Exothermic Reactions in 6-Fluoro-7-nitro-1H-indazole Synthesis
Critical Overview: The Inherent Thermal Risks of Indazole Nitration
Welcome to the technical support center for the synthesis of 6-Fluoro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. The nitration of aromatic systems, particularly electron-rich heterocycles, is a notoriously energetic transformation. The reaction to synthesize this compound is no exception and presents significant thermal hazards that must be rigorously controlled to ensure operational safety and experimental success.
The primary risks stem from two sources:
-
High Exothermicity: Nitration reactions using mixed acids (a combination of nitric and sulfuric acid) are highly exothermic. The heat generated can rapidly accelerate the reaction rate, leading to a dangerous feedback loop known as a thermal runaway.[1][2]
-
Product Instability: Fluorinated nitroaromatic compounds can be thermally unstable and may decompose violently, especially if impurities are present or if the temperature exceeds a critical threshold.[1]
This guide provides practical, field-tested advice in a question-and-answer format to help you anticipate, troubleshoot, and manage these challenges effectively.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific, acute issues you may encounter during the experiment.
Question 1: My reaction temperature is rising uncontrollably, the solution is turning dark brown/black, and I'm seeing vigorous gas evolution. What is happening and what should I do?
Answer: You are experiencing a thermal runaway reaction . This is a critical emergency. The dark color and gas are signs of decomposition and unwanted side reactions, likely driven by excessive heat.
Immediate Actions:
-
Emergency Cooling: If it is safe to do so, immediately add a large amount of a dry, inert cooling agent to your external cooling bath (e.g., more dry ice to an acetone bath or salt to an ice bath). Do NOT add water if your setup is not designed for it.
-
Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.
-
Prepare for Quench (Last Resort): If the temperature continues to rise despite enhanced cooling, prepare to quench the reaction. This is a hazardous operation. The safest method is to transfer the reaction mixture via cannula into a separate, vigorously stirred vessel containing a large volume of crushed ice. Be aware that diluting concentrated sulfuric acid is also highly exothermic.[3] This step should only be performed as a last resort in a well-ventilated fume hood with the sash pulled down and appropriate personal protective equipment (PPE).
-
Evacuate: If the reaction cannot be brought under control, alert colleagues, activate your lab's emergency protocols, and evacuate the area.
Root Cause Analysis & Prevention:
-
Inadequate Cooling: Your cooling bath may lack the capacity to dissipate the heat being generated. Ensure the bath is at the target temperature before starting the addition.
-
Rapid Reagent Addition: The nitrating agent was likely added too quickly, generating heat faster than the system could remove it.[3]
-
Poor Agitation: Inefficient stirring creates localized "hot spots" where the reaction accelerates, initiating a runaway.[3][4]
-
Accumulation of Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then trigger a sudden, violent reaction with the built-up reagent.[3]
Decision Tree for Thermal Events
The following diagram outlines the critical decision-making process when faced with a temperature excursion.
Caption: Decision tree for managing a thermal excursion event.
Question 2: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 6-fluoro-1H-indazole. What went wrong?
Answer: A low conversion rate despite a seemingly complete reaction time can point to several issues related to the nitrating agent or reaction conditions.
-
Possible Cause 1: Insufficient Nitrating Agent: The stoichiometry might be incorrect, or the nitric acid used may be of a lower concentration than required.
-
Solution: Ensure accurate calculation of molar equivalents. It is common to use a slight excess of nitric acid. Verify the concentration of the acid.
-
Possible Cause 2: Ineffective Nitrating Mixture: The active nitrating species, the nitronium ion (NO₂⁺), is formed from nitric acid and a strong dehydrating acid, typically sulfuric acid. If the sulfuric acid concentration is too low, the equilibrium will not favor nitronium ion formation.
-
Solution: Use concentrated (98%) sulfuric acid. Ensure all glassware is scrupulously dry, as water will inhibit the reaction.[1]
-
Possible Cause 3: Reaction Temperature Too Low: While crucial for safety, an excessively low temperature can slow the reaction to a crawl, leading to incomplete conversion within a practical timeframe. This can also lead to the dangerous accumulation of unreacted reagents.[3]
-
Solution: There is a fine balance. The reaction must be cold enough to be controlled but warm enough to proceed. A range of -5 °C to 5 °C is often a good starting point for optimization.[3] Monitor the reaction by TLC to determine the point of completion rather than relying on a fixed time.
Question 3: I obtained a mixture of nitro-isomers instead of the desired 7-nitro product. How can I improve the regioselectivity?
Answer: The regioselectivity of electrophilic substitution on the indazole ring is complex. While the 7-position is a target, other positions can also be nitrated.
-
Underlying Chemistry: The directing influence of the fused ring system and the fluoro-substituent, combined with the protonation state of the indazole in strong acid, determines the site of nitration.
-
Controlling Factors:
-
Acid System: The choice and concentration of the acid can influence which nitrogen on the indazole ring is protonated, thereby altering the electronic landscape and directing the incoming nitro group.
-
Temperature: Higher temperatures can sometimes lead to a loss of selectivity and the formation of multiple isomers. Sticking to a strictly controlled low-temperature protocol is key.
-
Alternative Reagents: While mixed acid is common, other nitrating systems like nitronium tetrafluoroborate (NO₂BF₄) can sometimes offer different or improved regioselectivity, though they come with their own handling considerations.[5]
-
-
Solution: Precise control over the acid mixture composition and maintaining a consistently low temperature are your primary tools for maximizing the yield of the desired 6-fluoro-7-nitro isomer. If isomer formation persists, purification by column chromatography will be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions before starting this synthesis? A1:
-
PPE: Wear a flame-retardant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves.[6]
-
Fume Hood: Perform the entire procedure in a certified, high-performance chemical fume hood.
-
Blast Shield: Use a blast shield in front of the reaction apparatus.
-
Emergency Equipment: Know the location and operation of the safety shower, eyewash station, and fire extinguisher.
-
No Solo Work: Never perform this reaction alone or outside of normal working hours.
Q2: How critical is the rate of addition for the nitrating mixture? A2: It is arguably the most critical parameter for safety. The addition must be slow, controlled, and dropwise.[3][4] A syringe pump is highly recommended for maintaining a slow, consistent addition rate, which allows the cooling system to keep pace with the heat generation.
Q3: How can I safely scale up this reaction from milligram to gram scale? A3: Scaling up exothermic reactions is non-linear and poses significant risks.
-
Do Not Simply Multiply: Never assume that a reaction that was safe at 100 mg will be safe with 10 g by simply multiplying all reagents by 100. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation much less efficient.
-
Reaction Calorimetry: Before any significant scale-up, a reaction calorimetry study (e.g., using an RC1 calorimeter) is strongly advised.[2] This will provide critical data on the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the potential for thermal accumulation, allowing for the design of a safe process at a larger scale.[2][7]
-
Engineer Controls: For larger scales, consider upgrading from a simple ice bath to a cryostat or a jacketed reactor with automated temperature control for more robust heat management.
Q4: What is the standard procedure for quenching the reaction after it is complete? A4: The safest method is to slowly and carefully pour the entire reaction mixture onto a large, vigorously stirred volume of crushed ice or an ice/water slurry.[3] This serves to both dilute the strong acid and dissipate the heat of dilution. The crude product often precipitates and can be collected by filtration.
Recommended Protocol and Workflow
This protocol is a representative procedure. Researchers must perform their own risk assessment and may need to optimize conditions for their specific setup and scale.
Table 1: Key Reaction Parameters & Reagents
| Parameter / Reagent | Specification | Rationale |
| Starting Material | 6-Fluoro-1H-indazole | Ensure high purity; impurities can catalyze decomposition. |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Sulfuric acid acts as a catalyst and dehydrating agent to form the NO₂⁺ electrophile. |
| Molar Ratio (HNO₃) | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion but avoids excessive oxidant. |
| Solvent/Medium | Concentrated H₂SO₄ | Serves as the reaction medium and dehydrating agent. |
| Reaction Temp. | -5 °C to 0 °C | CRITICAL: Balances reaction rate with the ability to control the exotherm. |
| Addition Time | 60 - 90 minutes (for gram scale) | Slow addition is paramount for thermal control. |
| Monitoring | Internal Thermometer & TLC | Continuous temperature monitoring is mandatory. TLC checks for completion. |
Experimental Workflow Diagram
Caption: General experimental workflow for the nitration of 6-Fluoro-1H-indazole.
Step-by-Step Methodology
-
Preparation of Substrate Solution: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, an internal thermometer, and a nitrogen inlet, dissolve 6-fluoro-1H-indazole (1.0 eq) in concentrated sulfuric acid under an inert atmosphere.
-
Cooling: Cool this solution to between -5 °C and 0 °C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Preparation of Nitrating Mixture: In a separate, dry flask, cool an appropriate volume of concentrated sulfuric acid to 0 °C. Slowly and dropwise, add concentrated nitric acid (1.1 eq) to the cold sulfuric acid with stirring. Caution: This addition is also exothermic.[4] Allow this mixture to cool back to 0 °C.
-
Reaction - The Critical Step: Using a syringe pump, add the pre-cooled nitrating mixture to the vigorously stirred substrate solution dropwise over 60-90 minutes. Crucially, ensure the internal reaction temperature does not rise above 0 °C. Monitor the temperature constantly.
-
Stirring and Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice, and analyzing by TLC.
-
Quenching and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a large beaker containing a vigorously stirred slurry of crushed ice and water.
-
Workup: A solid precipitate of the crude product should form. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying and Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent or by column chromatography.
References
preventing degradation of 6-Fluoro-7-nitro-1H-indazole during workup
Welcome to the technical support center for 6-Fluoro-7-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this valuable synthetic intermediate. The inherent reactivity of the fluorinated and nitrated indazole core necessitates careful handling to prevent degradation and ensure the integrity of your final product.
Troubleshooting Guide: Preventing Degradation During Workup
This guide addresses specific issues that may arise during the experimental workup of this compound, providing causative explanations and actionable solutions.
Problem 1: Low or No Yield of Desired Product After Workup
Visual Cue: Disappearance of the product spot on TLC analysis after aqueous wash or extraction.
Potential Causes & Solutions:
-
pH-Induced Degradation: The indazole ring system and its substituents are sensitive to extremes in pH.[1][2] Strong acidic or basic conditions can catalyze hydrolysis or other degradation pathways.
-
Expert Insight: The electron-withdrawing nature of the nitro and fluoro groups makes the indazole ring susceptible to nucleophilic attack, which can be exacerbated by harsh pH conditions.
-
Preventative Protocol:
-
Neutralize with Care: If your reaction is conducted in strong acid, neutralize cautiously with a mild base like sodium bicarbonate solution to a pH of ~7. Avoid strong bases like NaOH or KOH.
-
Mild Acidic Wash: If a wash with a weak acid is necessary, use a dilute solution of a mild acid like citric acid or ammonium chloride.[3]
-
Minimize Contact Time: Perform aqueous washes and extractions swiftly to reduce the time your compound is in contact with the aqueous phase.
-
-
-
Unwanted Nucleophilic Aromatic Substitution (SNAr): The presence of both a nitro group and a fluorine atom on the benzene portion of the indazole makes the molecule susceptible to SNAr reactions.[2][4] Nucleophiles present during workup (e.g., residual amines from the reaction, hydroxide ions from a basic wash) can displace the fluoride or other leaving groups.
-
Expert Insight: The nitro group at the 7-position and the fluoro group at the 6-position are ortho and para to each other, which strongly activates the ring for nucleophilic attack.[2][4]
-
Preventative Protocol:
-
Quench Thoroughly: Ensure that all nucleophilic reagents from your reaction are fully quenched before initiating the workup.
-
Avoid Strong Nucleophiles During Workup: Do not use strong nucleophilic bases (e.g., ammonia, primary/secondary amines) for neutralization or washing.
-
Temperature Control: Perform extractions and washes at room temperature or below to minimize the rate of potential SNAr reactions.
-
-
Problem 2: Presence of Unexpected Impurities in the Final Product
Visual Cue: Multiple unexpected spots on TLC or peaks in LC-MS analysis of the isolated product.
Potential Causes & Solutions:
-
Nitro Group Reduction: The nitro group is susceptible to reduction under certain conditions.[5] Reductive species inadvertently introduced or formed during the workup can lead to the formation of the corresponding amino-indazole derivative.
-
Expert Insight: While complete reduction often requires specific reagents, partial reduction can sometimes occur under milder, unintended reductive conditions.
-
Preventative Protocol:
-
Avoid Reductive Reagents: Ensure that no reducing agents (e.g., metal dusts, certain sulfur compounds) are present in your workup.
-
Inert Atmosphere: If your synthesis is sensitive to reduction, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Hydrolysis of the Fluoro Group: Although the C-F bond is generally strong, under forcing conditions or with certain nucleophiles, it can be hydrolyzed to a hydroxyl group.[6][7]
-
Expert Insight: While less common than displacement by other nucleophiles, hydrolysis can occur, especially at elevated temperatures in the presence of strong bases.
-
Preventative Protocol:
-
Control pH and Temperature: As mentioned previously, maintain a neutral pH and avoid high temperatures during the workup.
-
Use Anhydrous Solvents: When performing extractions, use dry solvents to minimize the presence of water.
-
-
Workflow for a Robust Workup of this compound
This workflow is designed to minimize degradation and maximize the recovery of your product.
Caption: A generalized, stability-focused workup protocol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the workup of this compound?
A1: The optimal pH range is neutral to slightly acidic (pH 6-7). Both strongly acidic and strongly basic conditions should be avoided to prevent degradation.[1][2]
Q2: Which solvents are recommended for the extraction of this compound?
A2: Ethyl acetate is a commonly used and effective solvent for extracting nitroindazoles.[8][9][10] Dichloromethane can also be used. It is advisable to use anhydrous solvents to minimize water content.
Q3: My product appears to be thermally unstable during solvent evaporation. What should I do?
A3: Nitroaromatic compounds can be thermally sensitive.[11][12][13] It is recommended to concentrate the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a water bath temperature not exceeding 40°C).
Q4: What is the best method for purifying this compound?
A4: Flash column chromatography on silica gel is a standard and effective method for purifying nitroindazoles.[8][9] A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point for elution.
Q5: Can I store this compound in solution?
A5: For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere.[14] If you need to store it in solution for a short period, use a dry, aprotic solvent and protect it from light.
Summary of Key Stability Considerations
| Parameter | Recommendation | Rationale |
| pH | Maintain near-neutral conditions (pH 6-7). | Avoids acid/base-catalyzed degradation.[1][2] |
| Temperature | Keep temperatures low, especially during concentration. | Minimizes thermal degradation of the nitro group.[11][12][13] |
| Nucleophiles | Avoid strong nucleophiles during workup. | Prevents unwanted SNAr reactions.[2][4] |
| Solvents | Use dry solvents for extraction. | Reduces the risk of hydrolysis.[6][7] |
| Light | Protect from light where possible. | General precaution for organic compounds. |
Potential Degradation Pathways
Caption: Key degradation routes to be aware of.
By understanding the inherent chemical sensitivities of this compound and implementing these preventative measures, you can significantly improve the outcome of your workup and purification, leading to a higher yield and purity of your target compound.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Thermal Stability Studies on a Homologous Series of Nitroarenes | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Fluoro-7-nitro-1H-indazole
Welcome to the Technical Support Center for the synthesis of 6-Fluoro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield, purity, and reproducibility of your reactions.
Introduction: The Critical Role of Solvents in Regioselective Nitration
The synthesis of this compound, a key building block in medicinal chemistry, primarily involves the regioselective nitration of 6-fluoro-1H-indazole. The success of this electrophilic aromatic substitution is profoundly influenced by the reaction medium. The solvent not only dictates the solubility of the reactants but also modulates the reactivity of the nitrating agent and influences the stability of the reaction intermediates, thereby affecting the final product's yield and isomeric purity. This guide will delve into the nuances of solvent effects to empower you to optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct nitration of 6-fluoro-1H-indazole using a mixture of nitric acid and a strong acid, typically sulfuric acid. The sulfuric acid acts as a catalyst by promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2][3]
Q2: Why is regioselectivity a major challenge in this synthesis?
A2: The indazole ring system has two nitrogen atoms, and the benzene ring has multiple positions available for substitution. The directing effects of the fluorine atom (ortho-, para-directing) and the pyrazole moiety can lead to the formation of multiple nitro-isomers. Achieving high selectivity for the desired 7-nitro isomer requires careful control of reaction conditions, with solvent choice being a paramount factor.
Q3: How do solvents influence the regioselectivity of the nitration reaction?
A3: Solvents can influence regioselectivity through several mechanisms. Polar protic solvents can solvate the nitronium ion, potentially altering its reactivity and steric bulk.[4] Aprotic solvents, on the other hand, may favor different transition states. The dielectric constant of the solvent can also impact the stability of charged intermediates, thereby influencing the reaction pathway.[5] For instance, nonpolar solvents have been observed to provide a more consistent ortho/para ratio in the nitration of some aromatics.[5]
Q4: What are the primary safety concerns associated with this synthesis?
A4: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. The use of concentrated nitric and sulfuric acids poses a significant corrosion hazard.[6] Appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and a lab coat, is mandatory. The reaction should always be performed in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired 7-Nitro Isomer
| Possible Cause | Suggested Solution |
| Suboptimal Solvent Choice: The polarity and proticity of the solvent may not be ideal for stabilizing the desired transition state. | Solvent Screening: Conduct small-scale experiments with a range of solvents to identify the optimal medium. A comparison of a non-polar aprotic solvent (e.g., dichloromethane), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., acetic acid) can provide valuable insights. Dichloromethane has been used as a solvent in some nitration protocols.[7] |
| Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material. | Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material persists, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Formation of Undesired Isomers: The reaction conditions may favor the formation of other nitro-isomers (e.g., 4-nitro, 5-nitro). | Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to enhance regioselectivity.[8] The slow, dropwise addition of the nitrating agent is also crucial. |
| Product Degradation: The product may be unstable under the reaction or work-up conditions. | Controlled Quenching: Quench the reaction by pouring it onto crushed ice to rapidly lower the temperature and dilute the strong acids. Neutralize the solution carefully with a base at low temperatures. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Isomers: The desired 7-nitro isomer may have a similar polarity to other nitro-isomers, making separation by column chromatography challenging. | Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate) solvents is a good starting point. |
| Presence of Dinitrated Byproducts: Over-nitration can lead to the formation of dinitro-indazole species, which can be difficult to separate. | Stoichiometric Control: Use a precise stoichiometry of the nitrating agent (typically 1.0-1.2 equivalents of nitric acid). |
| Product is a Solid but Difficult to Purify via Chromatography: The product may have poor solubility or streak on the silica gel column. | Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvents to find one in which the product has high solubility when hot and low solubility when cold. |
Data Presentation: Impact of Solvent on Reaction Yield
The following table summarizes hypothetical, yet representative, data on the effect of different solvents on the yield of this compound. This data is intended to illustrate the importance of solvent screening in optimizing the reaction.
| Solvent | Dielectric Constant (approx.) | Solvent Type | Reaction Temperature (°C) | Yield of 7-Nitro Isomer (%) |
| Dichloromethane | 9.1 | Polar Aprotic | 0 - 5 | 65 |
| Acetonitrile | 37.5 | Polar Aprotic | 0 - 5 | 58 |
| Acetic Acid | 6.2 | Polar Protic | 0 - 5 | 45 |
| Sulfuric Acid (neat) | 100 | Polar Protic | 0 - 5 | 75 |
Note: The use of concentrated sulfuric acid as the solvent often provides high yields due to its role in generating the nitronium ion and maintaining a highly acidic environment.[9]
Experimental Protocols
Protocol 1: Nitration of 6-Fluoro-1H-indazole in Sulfuric Acid
This protocol describes a common method for the synthesis of this compound using concentrated sulfuric acid as the solvent.
Materials:
-
6-Fluoro-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an ice-salt bath, carefully add 6-fluoro-1H-indazole (1.0 eq) to concentrated sulfuric acid (5-10 volumes). Stir the mixture until the starting material is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume).
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 6-fluoro-1H-indazole, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
Mandatory Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. kbr.com [kbr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Researcher's Guide to the NMR Structural Elucidation of 6-Fluoro-7-nitro-1H-indazole
In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone for the development of a diverse array of therapeutic agents, recognized for its role in anti-tumor, anti-inflammatory, and anti-HIV therapies.[1] The strategic introduction of fluorine and nitro functionalities onto this privileged structure can profoundly modulate its physicochemical and pharmacological properties. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Fluoro-7-nitro-1H-indazole, a key building block for drug discovery. Through a comparative approach with analogous structures, we will dissect the influence of these powerful electron-withdrawing groups on the spectral features, offering researchers a robust framework for the structural verification of this and related compounds.
The Decisive Role of NMR in Isomer Differentiation
The synthesis of substituted indazoles can often yield a mixture of isomers, making unambiguous structural determination paramount. NMR spectroscopy stands as the definitive tool for this purpose, providing detailed information about the electronic environment of each proton and carbon atom.[2][3] The precise positions of the fluoro and nitro groups in this compound create a unique fingerprint in the NMR spectrum, which, when compared to its isomers or less substituted precursors, allows for confident assignment.
¹H and ¹³C NMR Spectral Data: A Comparative Analysis
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The predicted values are based on the analysis of structurally related compounds, including nitro-indazoles and fluoronitrobenzenes.[4][5][6] All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectral Data of this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| NH | ~13.0-14.0 | br s | - | The acidic proton of the indazole N-H is typically broad and downfield. |
| H-3 | ~8.20 | s | - | The C-3 proton of the indazole ring generally appears as a singlet. |
| H-4 | ~7.80 | t | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0 | Experiences deshielding from the adjacent aromatic system and coupling to H-5 and the fluorine at C-6. |
| H-5 | ~7.40 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0 | Coupled to both H-4 and the fluorine at C-6, resulting in a doublet of doublets. |
Table 2: Predicted ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| C-3 | ~135.0 | s | - | A typical chemical shift for the C-3 carbon in an indazole ring system. |
| C-3a | ~120.0 | d | J(C,F) ≈ 4-5 | The bridgehead carbon is slightly shielded and shows a small coupling to fluorine. |
| C-4 | ~122.0 | s | - | Relatively shielded aromatic carbon. |
| C-5 | ~115.0 | d | J(C,F) ≈ 20-25 | Shielded by the fluorine atom and shows a large coupling constant. |
| C-6 | ~155.0 | d | J(C,F) ≈ 250-260 | Directly attached to the highly electronegative fluorine, resulting in a very downfield shift and a large C-F coupling constant. |
| C-7 | ~130.0 | d | J(C,F) ≈ 10-15 | Deshielded by the nitro group and shows a moderate coupling to the adjacent fluorine. |
| C-7a | ~140.0 | s | - | The bridgehead carbon is deshielded by the adjacent nitro group. |
Interpreting the Spectral Data: Causality and Key Features
The predicted NMR data reveals the strong electronic influence of the fluoro and nitro substituents. The electron-withdrawing nature of both groups leads to a general downfield shift of the aromatic protons and carbons compared to unsubstituted 1H-indazole.[7]
-
¹H NMR Insights : The most downfield aromatic proton is expected to be H-4, due to the combined anisotropic effect of the fused ring system and the deshielding from the nearby nitro group. The proton at the 5-position (H-5) will exhibit a characteristic doublet of doublets pattern arising from coupling to both H-4 and the fluorine at C-6. The magnitude of the H-F coupling constant is a key diagnostic feature.
-
¹³C NMR Insights : The carbon directly attached to the fluorine atom (C-6) will be the most downfield signal in the aromatic region and will appear as a doublet with a large ¹J(C,F) coupling constant, typically around 250 Hz. This is a definitive indicator of the fluorine's position. The carbon bearing the nitro group (C-7) will also be significantly deshielded. The presence of smaller ²J(C,F) and ³J(C,F) couplings on adjacent carbons further confirms the substitution pattern.
Workflow for Structural Verification
The following diagram illustrates a logical workflow for the NMR analysis and structural confirmation of this compound.
Experimental Protocol for High-Quality NMR Spectra
To ensure the acquisition of high-resolution and unambiguous NMR data, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and its residual solvent peak does not interfere with the aromatic region of interest.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be employed if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
Spectral Width: A spectral width of -2 to 16 ppm is generally sufficient.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary depending on the sample concentration.
-
Spectral Width: A spectral width of 0 to 200 ppm is appropriate.
-
3. Data Processing and Analysis:
-
Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants to establish the connectivity of the protons.
-
For complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignments.
Conclusion
The structural elucidation of this compound is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. By understanding the characteristic influence of the fluoro and nitro substituents on chemical shifts and coupling constants, and by comparing the experimental data with that of known analogs, researchers can confidently verify the identity and purity of their target compound. The protocols and comparative data presented in this guide provide a solid foundation for the successful NMR analysis of this important class of molecules, thereby accelerating the pace of drug discovery and development.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
A Technical Guide to the Mass Spectrometry of 6-Fluoro-7-nitro-1H-indazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 6-Fluoro-7-nitro-1H-indazole, a fluorinated nitroaromatic compound, represents a scaffold of increasing interest in medicinal chemistry due to the prevalence of the indazole core in a variety of pharmacologically active agents.[1] This guide provides an in-depth analysis of the expected mass spectrometry data for this compound, offering a predictive comparison with related compounds and detailed experimental protocols to support its unambiguous identification.
Predicted Mass Spectrum and Fragmentation Analysis
Molecular Ion Peak: The nominal molecular weight of this compound (C₇H₄FN₃O₂) is 181 g/mol . Under electron ionization (EI), a common technique for the analysis of small molecules, a distinct molecular ion peak ([M]⁺˙) is anticipated at m/z 181. The stability of the aromatic indazole ring system suggests this peak will be of significant relative abundance.
Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to be driven by the presence of the nitro and fluoro substituents, as well as the inherent structure of the indazole ring. The primary fragmentation events are predicted to involve the loss of the nitro group and subsequent rearrangements.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.
Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss | Comments |
| 181 | [C₇H₄FN₃O₂]⁺˙ | - | Molecular Ion |
| 151 | [C₇H₄FN₂O]⁺ | NO | Characteristic loss from nitroaromatics.[5] |
| 135 | [C₇H₄FN₂]⁺˙ | NO₂ | A common and significant fragmentation for nitroaromatic compounds.[5] |
| 109 | [C₆H₄FN]⁺ | N₂, HCN | Loss of nitrogen from the indazole ring followed by hydrogen cyanide. The ion at m/z 109 is a characteristic fragment for fluorobenzyl moieties.[6] |
| 94 | [C₅H₃F]⁺˙ | N₂, HCN, C | Further fragmentation of the aromatic system. |
Comparative Analysis with Structurally Related Compounds
To contextualize the predicted mass spectrum, a comparison with the known fragmentation patterns of similar molecules is essential.
-
Nitroaromatic Compounds: The mass spectra of nitroaromatic compounds are typically characterized by the prominent loss of NO (30 Da) and NO₂ (46 Da).[3][5] This is a direct consequence of the facile cleavage of the C-N bond and rearrangement processes. The presence of strong peaks corresponding to [M-30]⁺ and [M-46]⁺ in the spectrum of this compound would be a key diagnostic feature confirming the presence of the nitro group.
-
Indazole Derivatives: The fragmentation of the indazole core often involves the expulsion of a molecule of nitrogen (N₂).[8] This process leads to the formation of a stable benzocyclopropene-like radical cation. For this compound, this would likely occur after the initial loss of the nitro group.
-
Fluorinated Aromatic Compounds: The presence of a fluorine atom generally directs fragmentation pathways, and fragment ions containing fluorine can be diagnostically useful. For instance, the fluorotropylium ion is a common fragment in the mass spectra of fluorinated benzyl derivatives.[6] While not a direct analogue, the stability of fluorinated fragments should be considered.
Experimental Protocol for Mass Spectrometry Analysis
To acquire high-quality mass spectrometry data for this compound, the following experimental workflow is recommended.
Objective: To obtain the electron ionization (EI) mass spectrum of this compound for structural confirmation and fragmentation analysis.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Alternatively, a direct insertion probe can be used for solid samples.
Experimental Workflow Diagram:
Caption: A typical workflow for the GC-MS analysis of this compound.
Detailed Steps:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of this compound in a high-purity volatile solvent such as methanol or acetonitrile.
-
GC Conditions (if applicable):
-
Injector Temperature: 250 °C
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV. This standard energy ensures that the resulting spectra are comparable to library data.[9]
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern and with mass spectral libraries for related compounds.
-
Conclusion
The mass spectrometric analysis of this compound is a critical step in its structural verification. By leveraging the established fragmentation patterns of nitroaromatics, indazoles, and fluorinated compounds, a predictive understanding of its mass spectrum can be achieved. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data. This comparative approach, grounded in the fundamental principles of mass spectrometry, empowers researchers to confidently identify and characterize this important heterocyclic compound in their drug discovery endeavors.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. uni-saarland.de [uni-saarland.de]
Comparative Guide to HPLC-UV and LC-MS Methods for the Analysis of 6-Fluoro-7-nitro-1H-indazole
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative and qualitative analysis of 6-Fluoro-7-nitro-1H-indazole. As a critical intermediate in pharmaceutical synthesis, ensuring the purity, stability, and characterization of this molecule is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Analytical Challenge
This compound (MW: 181.12 g/mol ) is a heterocyclic aromatic compound.[1] Its structure, featuring a polar indazole ring, a highly polar nitro group, and a fluorine atom, presents a unique analytical profile. The nitroaromatic chromophore makes it highly suitable for UV detection, while its polarity and potential for ionization make it amenable to mass spectrometry. The choice between HPLC-UV and LC-MS is therefore not a matter of feasibility, but of application-specific requirements such as sensitivity, selectivity, and the need for structural elucidation.
This guide will dissect two robust analytical approaches:
-
Method A: A reversed-phase HPLC method with UV detection (RP-HPLC-UV), ideal for routine quality control, purity assessment, and assay.
-
Method B: A high-sensitivity LC-MS/MS method, essential for trace-level impurity analysis, metabolite identification, and pharmacokinetic studies.
Method A: RP-HPLC-UV for Purity and Assay
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, valued for its robustness and reproducibility.[2][3] For a molecule like this compound, a reversed-phase method is the logical starting point.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic surface, which retains the analyte primarily through interactions with its aromatic indazole core.[4][5] This provides a strong retention mechanism that can be precisely modulated by the mobile phase.
-
Mobile Phase: A gradient of water and acetonitrile is employed. Water, a polar solvent, is the weak solvent, while acetonitrile is the stronger, less polar organic modifier used to elute the analyte.[4] This gradient approach ensures that both the main analyte and any potential impurities with differing polarities are eluted as sharp, well-resolved peaks.
-
Mobile Phase Additive: 0.1% Formic Acid is added to both mobile phase components. This serves a critical function: it maintains a low pH (around 2.7), ensuring that the nitrogen atoms in the indazole ring are consistently protonated. This suppresses silanol interactions on the stationary phase and prevents peak tailing, leading to improved peak symmetry and reproducibility.[6]
-
Detection: UV detection at 254 nm is chosen. Nitroaromatic compounds typically exhibit strong absorbance in this region, providing excellent sensitivity for a UV detector.[7]
Experimental Protocol: HPLC-UV Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard or sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Dilute this stock solution with the same 50:50 diluent to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
Parameter Condition HPLC System Agilent 1260 Infinity II or equivalent Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 5% B to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL Detector UV-Vis Diode Array Detector (DAD) | Wavelength | 254 nm |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
For purity analysis, calculate the area percentage of the main peak relative to the total peak area.
-
For assay, compare the peak area of the sample to that of a known concentration reference standard.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for purity and assay analysis by HPLC-UV.
Method Validation (as per ICH Q2(R1) Guidelines)
A validated method ensures its suitability for its intended purpose.[8][9] The following parameters must be assessed:
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from impurities. | Ensures the signal is only from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms proportional response to concentration.[9] |
| Range | 80-120% of test concentration for assay. | The interval of reliable quantification.[2] |
| Accuracy | 98.0% - 102.0% recovery. | Closeness of test results to the true value.[8] |
| Precision (Repeatability) | RSD ≤ 2.0% for ≥6 replicates. | Measures variability on the same day, same analyst.[10] |
| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1 | Lowest amount of analyte that can be detected. |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio of 10:1 | Lowest amount of analyte that can be quantified reliably. |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate).[10] | Measures the method's reliability during normal use. |
Method B: LC-MS for High Sensitivity and Specificity
When the analytical question shifts from "how much?" to "what is it?" or involves trace-level quantification, LC-MS becomes the indispensable tool.[11][12] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, offering unparalleled sensitivity and specificity.[11][13]
Causality Behind Experimental Choices
-
LC Method: The HPLC method is largely retained to ensure a smooth transfer. The key change is replacing any non-volatile buffer salts (like phosphate) with volatile alternatives like formic acid, which are compatible with the MS interface.[14]
-
Ionization: Electrospray Ionization (ESI) is the preferred technique for polar molecules like this compound.[15] Due to the electron-withdrawing nitro group and the acidic N-H proton on the indazole ring, the molecule is expected to readily deprotonate. Therefore, Negative Ion Mode (ESI-) is selected to detect the [M-H]⁻ ion at m/z 180.02. This is a common characteristic of nitroaromatic compounds.[16][17]
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is used. This instrument is the gold standard for quantitative analysis due to its ability to perform Multiple Reaction Monitoring (MRM).[18]
-
MRM (MS/MS): In MRM mode, the first quadrupole (Q1) is set to isolate the precursor ion (m/z 180.02). This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This two-stage mass filtering dramatically reduces chemical noise and enhances selectivity and sensitivity.[19]
Experimental Protocol: LC-MS/MS Method
-
Sample Preparation:
-
Prepare stock solutions as in the HPLC method.
-
For trace analysis, perform serial dilutions down to the ng/mL or pg/mL level using a 50:50 acetonitrile/water diluent.
-
For analysis in biological matrices (e.g., plasma), a Solid Phase Extraction (SPE) or protein precipitation step is required to remove interferences.[19]
-
-
LC-MS/MS Conditions:
Parameter Condition LC System Waters ACQUITY UPLC or equivalent Column C18, 2.1 x 50 mm, 1.8 µm particle size Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 5% B to 95% B over 5 minutes Flow Rate 0.4 mL/min Column Temp. 40 °C Injection Vol. 5 µL MS System Sciex Triple Quad 6500+ or equivalent Ionization Mode Electrospray Ionization (ESI), Negative Precursor Ion (Q1) m/z 180.0 Product Ion (Q3) To be determined via infusion/fragmentation | Key MS Voltages | Optimize Capillary, Cone/Declustering Potential |
Workflow for LC-MS/MS Analysis
Caption: Workflow for trace quantification by LC-MS/MS.
Head-to-Head Comparison: HPLC-UV vs. LC-MS
The decision to use HPLC-UV or LC-MS should be driven by the analytical goal.
| Feature | HPLC-UV | LC-MS / LC-MS/MS | Senior Scientist's Verdict |
| Specificity | Relies on chromatographic retention time. Co-elution is a risk. | Mass-based detection provides an orthogonal and far more specific data point. MS/MS is considered definitive. | LC-MS is vastly superior. For impurity identification or analysis in complex matrices, mass confirmation is non-negotiable. |
| Sensitivity | LOQ typically in the low µg/mL range. | LOQ can reach low ng/mL or even pg/mL levels, especially with MS/MS. | LC-MS is orders of magnitude more sensitive. It is the only choice for trace analysis, bioanalysis, and detecting genotoxic impurities. |
| Application | Ideal for routine QC, purity checks, content uniformity, and dissolution testing of the main component.[2] | Essential for impurity structural elucidation, metabolite ID, bioequivalence studies, and trace contaminant analysis.[18] | Horses for courses. HPLC-UV is the workhorse of the QC lab. LC-MS is the primary tool for R&D, DMPK, and advanced problem-solving. |
| Quantitative | Excellent. Uses external standards and area % for purity. | Excellent. Requires standard curves, often with stable isotope-labeled internal standards for best accuracy.[13] | Both are highly quantitative. LC-MS with an internal standard can better correct for matrix effects and extraction variability. |
| Robustness | Generally very high. Methods are simpler and less prone to environmental or matrix interference. | More complex. Ionization efficiency can be suppressed by matrix components, requiring cleaner samples and careful optimization. | HPLC-UV is more robust. Its simplicity makes it ideal for transfer to different labs and for routine operation by junior analysts. |
| Cost & Complexity | Lower instrument cost, easier maintenance, and simpler operation. | Higher instrument acquisition and maintenance costs. Requires more specialized operator expertise. | HPLC-UV is more cost-effective for routine, high-throughput applications where its performance is sufficient. |
Conclusion and Recommendations
For the comprehensive analysis of this compound, a dual-methodology approach is recommended.
-
For Development and Quality Control: Employ the RP-HPLC-UV method as the primary tool for routine purity testing and assay. Its robustness, cost-effectiveness, and simplicity make it perfectly suited for release testing of raw materials and intermediates.
-
For Research and In-Depth Characterization: Utilize the LC-MS/MS method for reference standard characterization, identification of unknown impurities, stability studies (forced degradation), and any bioanalytical work. Its superior sensitivity and specificity are critical for building a deep understanding of the molecule and meeting stringent regulatory requirements for impurity profiling.[11]
By leveraging the strengths of both techniques, analytical laboratories can ensure a complete and robust quality assessment of this compound throughout the entire drug development lifecycle.
References
- 1. This compound CAS#: 1279869-26-9 [chemicalbook.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. jordilabs.com [jordilabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. actascientific.com [actascientific.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. scispace.com [scispace.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 6-Fluoro-7-nitro-1H-indazole and 7-nitroindazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and pharmacology, the modulation of nitric oxide synthase (NOS) activity is a critical area of investigation for therapeutic intervention in a host of pathological conditions. Within the armamentarium of chemical tools available, nitroindazole derivatives have emerged as potent inhibitors of NOS isoforms. This guide provides a detailed comparison of the biological activities of the well-established neuronal NOS (nNOS) inhibitor, 7-nitroindazole (7-NI), and its fluorinated analog, 6-Fluoro-7-nitro-1H-indazole.
7-Nitroindazole: A Selective Neuronal Nitric Oxide Synthase Inhibitor
7-Nitroindazole (7-NI) is a heterocyclic small molecule that has been widely utilized as a selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-I)[1][2]. This enzyme is responsible for the production of nitric oxide (NO), a crucial signaling molecule in the nervous system. The inhibition of nNOS by 7-NI has been shown to have a range of effects on physiological and behavioral processes, making it a valuable tool for studying the role of NO in the brain.
Mechanism of Action
7-Nitroindazole acts as a competitive inhibitor at the L-arginine binding site of nNOS[3]. The indazole ring mimics the guanidinium group of L-arginine, the natural substrate for NOS. The nitro group at the 7-position is crucial for its inhibitory activity and selectivity.
}
Figure 1: Competitive Inhibition of nNOS by 7-Nitroindazole.
Biological Activities and Applications
The selective inhibition of nNOS by 7-nitroindazole has led to its use in a variety of research areas:
-
Neuroprotection: 7-NI has been investigated for its neuroprotective effects in models of excitotoxicity and neurodegenerative diseases[2]. By reducing the production of NO, which can be neurotoxic at high concentrations, 7-NI may mitigate neuronal damage.
-
Pain Perception: Studies have shown that 7-nitroindazole exhibits antinociceptive activity, suggesting a role for nNOS-derived NO in pain signaling[4].
-
Behavioral Pharmacology: 7-NI has been observed to influence various behaviors, including learning and memory, anxiety, and the response to drugs of abuse[5][6]. For instance, it has been shown to impair spatial learning in rats[6].
-
Cardiovascular Effects: A key advantage of 7-nitroindazole is its selectivity for nNOS over endothelial NOS (eNOS). This selectivity means that, unlike non-selective NOS inhibitors, 7-NI generally does not cause a significant increase in blood pressure at doses that inhibit nNOS[5][7].
Quantitative Data for 7-Nitroindazole
| Parameter | Value | Species/Assay | Reference |
| nNOS Inhibition (IC50) | ~1 µM | Rat brain homogenate | [5] |
| eNOS Inhibition (IC50) | >100 µM | Bovine aortic endothelial cells | [5] |
| iNOS Inhibition (IC50) | ~10 µM | Murine macrophages | [5] |
This compound: An Inferential Analysis
As previously mentioned, there is a paucity of direct experimental data on the biological activity of this compound. However, based on structure-activity relationship studies of fluorinated indazole derivatives, we can make informed predictions about its potential biological profile in comparison to its non-fluorinated counterpart, 7-nitroindazole.
The Impact of Fluorination on Biological Activity
The introduction of fluorine atoms into small molecule drug candidates is a common strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorination can influence factors such as:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, often leading to an increased half-life of the compound.
-
Lipophilicity: Fluorine is highly electronegative and can alter the electronic properties of a molecule, which can in turn affect its lipophilicity and ability to cross cell membranes, including the blood-brain barrier.
-
Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.
A study on fluorinated indazoles as NOS inhibitors has suggested that fluorination of the aromatic ring can increase the inhibitory potency and selectivity for NOS isoforms[3].
Predicted Biological Profile of this compound
Based on the principles of SAR, the addition of a fluorine atom at the 6-position of 7-nitroindazole is likely to have the following effects:
-
Increased Potency: The high electronegativity of the fluorine atom could enhance the binding affinity of the molecule to the nNOS active site, potentially resulting in a lower IC50 value compared to 7-nitroindazole[8].
-
Altered Selectivity: The electronic and steric changes introduced by the fluorine atom could also influence the selectivity profile of the compound for the different NOS isoforms (nNOS, eNOS, and iNOS). It is plausible that the 6-fluoro substitution could either enhance the selectivity for nNOS or potentially shift it towards another isoform.
-
Improved Pharmacokinetic Properties: The presence of the fluorine atom may increase the metabolic stability of the compound, leading to a longer duration of action in vivo. Furthermore, the increased lipophilicity could potentially enhance its ability to penetrate the blood-brain barrier, which would be advantageous for a centrally acting agent.
}
Figure 2: Inferred Structure-Activity Relationship from 7-NI to 6-Fluoro-7-NI.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and 7-nitroindazole, the following experimental workflows are recommended.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay is crucial to determine the potency and selectivity of the compounds against the different NOS isoforms.
-
Enzyme Source: Obtain purified recombinant human nNOS, eNOS, and iNOS.
-
Assay Principle: The activity of NOS can be measured by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.
-
Procedure: a. Prepare a reaction mixture containing the respective NOS isoform, buffer, cofactors (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin), and calmodulin (for nNOS and eNOS). b. Add varying concentrations of the test compounds (7-nitroindazole and this compound) or vehicle control. c. Initiate the reaction by adding [3H]L-arginine. d. Incubate at 37°C for a defined period. e. Stop the reaction by adding a stop buffer containing EDTA. f. Separate [3H]L-citrulline from unreacted [3H]L-arginine using Dowex AG50W-X8 resin. g. Quantify the amount of [3H]L-citrulline produced using a scintillation counter.
-
Data Analysis: Calculate the IC50 values for each compound against each NOS isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
}
Figure 3: Workflow for the NOS Inhibition Assay.
Conclusion and Future Directions
7-Nitroindazole is a well-characterized and valuable tool for studying the role of nNOS in health and disease. Its selectivity for nNOS over eNOS provides a significant advantage in avoiding cardiovascular side effects in in vivo studies.
While direct experimental evidence is currently lacking for this compound, the principles of medicinal chemistry and structure-activity relationships for fluorinated indazoles suggest that it holds promise as a potentially more potent and pharmacokinetically favorable nNOS inhibitor. The introduction of the 6-fluoro group is a rational design strategy to enhance the therapeutic potential of the 7-nitroindazole scaffold.
To validate these predictions, further research is imperative. The synthesis and subsequent in vitro and in vivo characterization of this compound are critical next steps. Direct comparative studies with 7-nitroindazole will be essential to elucidate the precise impact of the 6-fluoro substitution on potency, selectivity, and pharmacokinetic properties. Such studies will not only provide a deeper understanding of the structure-activity relationships of nitroindazole-based NOS inhibitors but may also lead to the development of novel and improved therapeutic agents for a range of neurological disorders.
References
- 1. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 3. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-7-Nitro-1H-Indazole Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 6-fluoro-7-nitro-1H-indazole analogs. While direct experimental data for this specific scaffold is emerging, this document synthesizes findings from closely related indazole derivatives to offer valuable insights for researchers, scientists, and drug development professionals. We will explore the influence of substitutions on the indazole core, drawing comparisons with known bioactive analogs to guide future discovery efforts.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone for the development of numerous therapeutic agents. Notably, several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole core, highlighting its clinical significance.[1][5]
The biological activities of indazole derivatives are diverse and highly dependent on the nature and position of substituents on the bicyclic ring. These activities include anticancer[5][6][7], antimicrobial[8], anti-inflammatory[8], and potent, selective inhibition of various protein kinases.[1][2][9] This guide will focus on the anticipated SAR of the this compound scaffold by dissecting the known contributions of the fluoro and nitro groups, as well as substitutions at other positions, based on published data for analogous compounds.
The Influence of Nitro and Fluoro Substituents on Bioactivity
The introduction of nitro and fluoro groups onto the indazole ring is expected to significantly modulate the electronic properties and binding interactions of the molecule, thereby influencing its biological activity.
The Critical Role of the Nitro Group Position
The position of the nitro group on the indazole ring is a critical determinant of biological activity.[10] For instance, 7-nitroindazole is a known selective inhibitor of neuronal nitric oxide synthase (nNOS)[11], an enzyme implicated in neurodegenerative diseases. This activity is attributed to the specific interactions of the 7-nitro group within the enzyme's active site.
In contrast, the 6-nitro-1H-indazole scaffold has been extensively explored for a different range of activities, including antiproliferative[10][12], antiparasitic[4][10][13], and antimicrobial effects.[8][10] The electron-withdrawing nature of the nitro group at the 6-position is believed to be a key contributor to these cytotoxic effects.[12] Therefore, the 7-nitro substitution in our target scaffold suggests a potential for distinct biological activities compared to the more commonly studied 6-nitro analogs.
The Impact of Fluorine Substitution
Fluorine is a bioisostere of hydrogen but with unique properties, including high electronegativity, small size, and the ability to form strong carbon-fluorine bonds and participate in hydrogen bonding. In drug design, fluorine substitution is often employed to enhance metabolic stability, improve binding affinity, and modulate pKa.
In the context of indazole-based kinase inhibitors, fluorine substitution has been shown to improve enzymatic activity and cellular potency.[1] For example, the presence of a fluorine atom at the 6-position of certain 1H-indazol-3-amine derivatives led to enhanced inhibitory activity against fibroblast growth factor receptors (FGFR1 and FGFR2).[1] This suggests that the 6-fluoro group in our scaffold of interest could play a crucial role in enhancing binding affinity to target proteins.
Comparative Structure-Activity Relationship Analysis
To predict the SAR of this compound analogs, we will draw comparisons with other substituted indazoles for which experimental data is available. The following table summarizes the activities of various indazole derivatives, providing a framework for understanding the potential impact of substitutions on our target scaffold.
| Indazole Analog | Substituents | Biological Activity | Key Findings | Reference |
| 7-Nitroindazole | 7-NO₂ | nNOS Inhibition | Selective inhibition of neuronal nitric oxide synthase. | [11] |
| 6-Nitro-1H-indazole Derivatives | 6-NO₂, various at other positions | Anticancer, Antiparasitic, Antimicrobial | The 6-nitro group is important for cytotoxicity. Activity is modulated by other substituents. | [8][10][12] |
| 1H-Indazol-3-amine Derivatives | 6-F, various at other positions | FGFR1/2 Inhibition | 6-fluoro substitution improved enzymatic and cellular potency. | [1] |
| 3-Chloro-6-nitro-1H-indazole Derivatives | 3-Cl, 6-NO₂, various at N1 | Antileishmanial | N1-substituents significantly impact activity. Triazole-containing derivatives were potent. | [4][13] |
| 6-Substituted Aminoindazole Derivatives | 6-NHR, various at N1 and C3 | Anticancer (IDO1 inhibition) | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine showed potent antiproliferative activity. | [7] |
Based on this comparative data, we can hypothesize the following SAR for this compound analogs:
-
N1-Substitution: The N1 position of the indazole ring is a key site for modification. As seen with 3-chloro-6-nitro-1H-indazole derivatives, the introduction of various substituents at N1 can dramatically influence biological activity.[4][13] It is anticipated that exploring a range of alkyl, aryl, and heterocyclic moieties at this position will be crucial for optimizing the potency and selectivity of this compound analogs.
-
C3-Substitution: The C3 position offers another avenue for structural diversification. In many kinase inhibitors, this position is often occupied by an amino or substituted phenyl group that can engage in critical hydrogen bonding or hydrophobic interactions within the kinase hinge region.
-
Synergistic Effects of 6-Fluoro and 7-Nitro Groups: The combination of a 6-fluoro and a 7-nitro group may lead to unique biological profiles. The 7-nitro group could direct the molecule towards specific targets, such as nNOS, while the 6-fluoro group could enhance binding affinity and improve pharmacokinetic properties.
Experimental Protocols for Biological Evaluation
To validate the predicted SAR of novel this compound analogs, a series of robust and reproducible experimental assays are required. The following protocols are based on established methodologies for evaluating the biological activities of similar heterocyclic compounds.
General Kinase Inhibition Assay (e.g., for FGFR)
This protocol describes a typical in vitro kinase assay to determine the inhibitory potency of test compounds.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add the test compound dilutions.
-
Kinase Addition: Add the target kinase (e.g., recombinant human FGFR1) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a specific peptide) and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Workflow for MTT Cell Proliferation Assay
Caption: Workflow for an MTT cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., a human cancer cell line) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel bioactive molecules. While direct experimental evidence is currently limited, a comparative analysis of related indazole analogs provides a strong foundation for guiding synthetic efforts and biological evaluation. The strategic placement of the fluoro and nitro groups suggests the potential for unique pharmacological profiles, possibly targeting enzymes like nNOS or various protein kinases with enhanced potency and improved drug-like properties.
Future research should focus on the synthesis of a diverse library of this compound analogs with variations at the N1 and C3 positions. Systematic evaluation of these compounds in a panel of relevant biological assays, including kinase inhibition and cell-based proliferation assays, will be essential to elucidate the detailed structure-activity relationships and identify lead candidates for further development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 6-Fluoro-7-nitro-1H-indazole by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 6-Fluoro-7-nitro-1H-indazole, a molecule with significant potential in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity validation, juxtaposed with other orthogonal analytical techniques. As a Senior Application Scientist, my aim is to offer not just protocols, but a logical framework for making informed decisions in your analytical workflow.
The Criticality of Purity for this compound
This compound, with the molecular formula C₇H₄FN₃O₂, is a structurally complex molecule where the presence of even minute impurities can significantly alter its biological activity, toxicity, and stability. Potential impurities, arising from its synthesis, may include positional isomers, unreacted starting materials, by-products, and residual solvents. Therefore, a robust analytical strategy is essential to ensure the integrity of research data and the safety of potential therapeutics.
Elemental Analysis: A Fundamental Purity Assessment
Elemental analysis, specifically CHN analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[1] It is a destructive combustion-based method that provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The presence of other elements like fluorine (F) and oxygen (O) can be inferred or determined by separate analyses.
Theoretical Elemental Composition of this compound
A crucial first step in using elemental analysis for purity validation is the calculation of the theoretical elemental composition based on the compound's molecular formula, C₇H₄FN₃O₂.
Molecular Weight: 181.13 g/mol
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 46.42% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.23% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 10.49% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 23.20% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 17.67% |
The principle of purity validation by elemental analysis lies in comparing the experimentally determined weight percentages of C, H, and N with these theoretical values. A close correlation is a strong indicator of high purity.
Experimental Protocol: CHN Analysis of this compound
This protocol outlines the key steps for performing a CHN analysis. Note that the analysis of fluorine-containing compounds can present challenges due to the reactivity of fluorine, which may require specific instrument configurations or adsorbents to protect the combustion tube and catalysts.[2]
Instrumentation: A modern CHN elemental analyzer.
Sample Preparation:
-
Ensure the sample is homogenous and dry. Drying the sample under vacuum is recommended to remove residual solvents.
-
Accurately weigh approximately 2-3 mg of the this compound sample into a tin capsule.
Analysis:
-
Calibrate the instrument using a certified standard, such as acetanilide.
-
Introduce the encapsulated sample into the combustion furnace (typically at ~900-1000 °C).
-
The combustion products (CO₂, H₂O, N₂) are carried by a helium stream through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).
Data Interpretation: The instrument software calculates the weight percentages of C, H, and N. The results should be compared against the theoretical values. A deviation of ±0.4% is generally considered acceptable.
A Comparative Look: Orthogonal Purity Assessment Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment relies on orthogonal methods that measure different chemical properties. According to ICH guidelines, impurities in new drug substances must be carefully controlled and monitored.[3][4][5]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a workhorse in pharmaceutical analysis for separating and quantifying impurities.[6][7][8]
-
Principle: Separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
-
Strengths: High sensitivity for UV-active impurities, excellent for quantifying known and unknown impurities, and can be developed as a stability-indicating method.
-
Limitations: Requires a chromophore for UV detection. Impurities that are isomers of the main compound may be difficult to separate. Requires reference standards for the identification and accurate quantification of impurities.
Quantitative NMR (qNMR)
qNMR has emerged as a primary analytical method for purity determination without the need for a specific reference standard of the analyte.[9][10][11][12][13]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
-
Strengths: Provides structural information, is non-destructive, and can provide absolute quantification.
-
Limitations: Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be challenging to interpret, and signal overlap can be an issue.
Data Presentation: A Comparative Summary
| Analytical Method | Parameter Measured | Purity Specification | Key Advantages | Limitations |
| Elemental Analysis | Elemental Composition (%C, %H, %N) | ±0.4% of theoretical | Provides fundamental composition, cost-effective, rapid. | Does not provide information on the nature of impurities, less sensitive to small amounts of impurities with similar elemental composition. |
| HPLC-UV | Chromatographic Purity (Area %) | ≥99.0% | High sensitivity and resolution for separating impurities.[6][7][8] | May not detect non-UV active impurities or separate all isomers. Requires reference standards for identification. |
| Quantitative NMR (qNMR) | Absolute Purity (molar basis) | Conforms to structure | Provides structural confirmation and absolute quantification without a specific analyte standard.[9][10][11][12][13] | Lower sensitivity for trace impurities, potential for signal overlap. |
Visualizing the Workflow
Experimental Workflow for Purity Validation
Caption: A typical workflow for the comprehensive purity validation of a pharmaceutical intermediate.
Logical Framework for Method Selection
The choice of analytical method is dictated by the stage of development and the specific questions being asked.
Caption: Decision tree for selecting the appropriate purity validation method.
Conclusion: An Integrated Approach to Purity Validation
For a molecule as critical as this compound, no single analytical technique provides a complete picture of its purity. Elemental analysis serves as an essential, fundamental check of the bulk elemental composition, offering a rapid and cost-effective assessment of overall purity. However, to meet the stringent requirements of pharmaceutical development, it must be complemented by high-resolution separation techniques like HPLC for impurity profiling and a structurally informative method like qNMR for absolute purity determination. This integrated, multi-faceted approach ensures a comprehensive understanding of the compound's purity, underpinning the reliability and safety of subsequent research and development activities.
References
- 1. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. enovatia.com [enovatia.com]
A Comparative Guide to Assessing the Kinase Selectivity of 6-Fluoro-7-nitro-1H-indazole and Its Analogs
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making the design of specific inhibitors a formidable task.[1] The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[2][3] Strategic modifications to this scaffold are critical for tuning both the potency and selectivity of these compounds.
This guide provides an in-depth, comparative analysis of the kinase selectivity of 6-Fluoro-7-nitro-1H-indazole, a representative of a class of substituted indazoles. We will explore the methodologies used to assess kinase selectivity, present comparative data with other relevant indazole-based inhibitors, and provide detailed experimental protocols to enable researchers to conduct their own assessments. Our focus is on the "why" behind the experimental choices, ensuring a deep understanding of the principles of kinase selectivity profiling.
The Imperative of Kinase Selectivity
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While highly specific inhibitors can minimize off-target toxicities, in some cases, multi-targeted inhibitors that act on a specific group of kinases can offer superior efficacy, particularly in complex diseases like cancer.[4] Therefore, a comprehensive understanding of a compound's interactions across the kinome is not just an academic exercise but a critical step in preclinical drug development. This understanding allows for the prediction of potential side effects and the identification of new therapeutic opportunities.[5]
Methodologies for Assessing Kinase Selectivity
A multi-faceted approach is often necessary to fully characterize the selectivity of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays, cell-based assays, and sometimes computational modeling.
In Vitro Biochemical Assays
These assays directly measure the inhibitory activity of a compound against a purified kinase. They are essential for determining the intrinsic affinity of the inhibitor for its target.[6] A variety of formats are available, including:
-
Radiometric Assays: Considered a gold standard, these assays measure the transfer of a radioactive phosphate from ATP to a substrate.[7][8]
-
Fluorescence-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation events. They offer a high-throughput and non-radioactive alternative.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]
A crucial parameter in these assays is the ATP concentration. To obtain a true measure of the inhibitor's binding affinity (approximating the Ki), the ATP concentration should be at or near the Michaelis constant (Km) for each kinase.[4][6]
Kinome-Wide Profiling Platforms
To gain a broader understanding of selectivity, it is common practice to screen inhibitors against a large panel of kinases.[6] Several commercial platforms offer this service, providing a comprehensive view of a compound's activity across the human kinome. These platforms are invaluable for identifying both primary targets and potential off-target liabilities.[10][11]
Cell-Based Assays
While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to assess a compound's efficacy in a more physiologically relevant context.[1] These assays can measure the inhibition of a specific signaling pathway downstream of the target kinase or assess broader cellular effects like apoptosis or proliferation.
Comparative Kinase Inhibition Profiles of Substituted Indazoles
| Compound ID | 6-Position Substituent | Primary Kinase Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) / % Inhibition | Selectivity Fold | Source |
| Compound A | -F | JNK3 | 5 | p38α | - | - | [2] |
| Compound B | -H | JNK3 | 1 | p38α | 226 | 226x | [2] |
| Compound C | -OCH₃ | JNK3 | - | p38α | - | 8x | [2] |
| UNC2025 | (complex) | MER, FLT3 | 0.8, 0.7 | AXL, TYRO3 | 4, 6 | High | [12] |
| BMS-777607 | (complex) | MET, AXL, RON | 3.9, 1.1, 1.8 | TYRO3 | 4.5 | Multi-targeted | [12] |
| R428 | (complex) | AXL | 14 | MER | 100 | ~7x | [12] |
Note: The data for UNC2025, BMS-777607, and R428 are for more complex 1H-indazole derivatives and are included to showcase the diverse selectivity profiles achievable with this scaffold.
Key Signaling Pathway
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for indazole-based kinase inhibitors in the context of angiogenesis.[2]
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Experimental Protocols
A detailed and reproducible methodology is the bedrock of reliable comparative analysis. The following section provides a step-by-step protocol for a representative in vitro kinase assay.
In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity and, therefore, less inhibition.
Materials:
-
Purified recombinant kinase
-
Substrate peptide or protein
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Km for the specific kinase)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a general workflow for assessing the selectivity of a kinase inhibitor.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.[12]
Conclusion
The assessment of kinase selectivity is a critical and multifaceted process in modern drug discovery. The 1H-indazole scaffold, exemplified by compounds like this compound, offers a versatile platform for the design of potent and selective kinase inhibitors. By employing a systematic approach that combines robust in vitro biochemical assays, comprehensive kinome-wide profiling, and relevant cell-based validation, researchers can gain a deep understanding of a compound's activity and selectivity. This knowledge is essential for making informed decisions in the optimization of lead candidates and for ultimately developing safer and more effective targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. assayquant.com [assayquant.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Fluoro-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document is designed to not only ensure the safety of laboratory personnel but also to maintain environmental integrity and regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.[1]
I. Hazard Assessment and Immediate Safety Precautions
Given the presence of both fluoro- and nitro- functional groups on an indazole scaffold, 6-Fluoro-7-nitro-1H-indazole should be presumed to be toxic, an irritant, and environmentally hazardous.[2] Nitroaromatic compounds are recognized as serious environmental contaminants due to their toxicity and resistance to biodegradation.[3][4]
Personal Protective Equipment (PPE):
Prior to handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[2][5] | To protect against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][6] Double-gloving is recommended for enhanced protection.[5] | To prevent skin contact. The choice of glove should be based on the specific solvents used in conjunction with the compound. |
| Body Protection | A flame-resistant lab coat is essential.[2][5] For larger quantities, a chemical-resistant apron or suit may be necessary.[5] | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | A certified respirator should be used if handling powders or volatile compounds outside of a fume hood.[2][1] | To prevent inhalation of potentially harmful dust or vapors. |
All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and compliance.
Step 1: Waste Identification and Classification
All waste containing this compound must be classified as hazardous waste.[7] This includes:
-
Pure, unreacted compound.
-
Contaminated labware (e.g., glassware, pipette tips, filter paper).[7]
-
Solutions containing the compound.
-
Contaminated PPE.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[7] Waste containing this compound should be segregated as follows:
-
Solid Waste: Collect in a designated, compatible, and leak-proof container.[1]
-
Liquid Waste: Use a container specifically designed for liquids that can be securely sealed.[8] Do not use food-grade containers like milk jugs.[8]
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.
Do not mix incompatible waste streams.[5]
Step 3: Waste Container Labeling
Accurate and clear labeling of hazardous waste containers is a primary requirement under OSHA and EPA regulations.[9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".[1]
-
The specific hazards associated with the compound (e.g., "Toxic," "Irritant").
-
The date of waste accumulation.[1]
-
The name and contact information of the generating laboratory or researcher.
Step 4: Storage of Hazardous Waste
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1] The container must be kept closed at all times except when adding or removing waste.[1][8] Open waste containers are a common violation of EPA regulations.[8]
Step 5: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[10] The primary method for the disposal of nitroaromatic and fluorinated organic compounds is typically high-temperature incineration.[7][11]
III. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Spill Management:
-
Small Spills: If you are trained and it is safe to do so, contain the spill with an absorbent material compatible with the chemical.[5] Collect the absorbed material into a sealed container for proper waste disposal.[5]
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[5]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]
-
Inhalation: Move to fresh air immediately.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse your mouth with water.
In all cases of exposure, seek immediate medical attention.
IV. Regulatory Framework
The disposal of hazardous chemicals is governed by several federal and state agencies.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle to grave" framework for hazardous waste management.[8][12] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures for hazardous chemicals.[13][14] Employers must also provide workers with information and training on the hazards of the chemicals in their workplace.[13]
V. Workflow Diagrams
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Emergency response procedures for spills and personal exposure.
VI. References
-
Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem. 2
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). --INVALID-LINK--
-
Hazardous Waste Disposal Guidelines. Purdue University. --INVALID-LINK--
-
Safety and handling of fluorinated organic compounds. Benchchem. 5
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Environmental Protection Agency (EPA). --INVALID-LINK--
-
Essential Procedures for the Safe Disposal of 1H-Indazole-7-sulfonamide. Benchchem. 6
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. --INVALID-LINK--
-
Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 7
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. --INVALID-LINK--
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). --INVALID-LINK--
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. --INVALID-LINK--
-
Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents. --INVALID-LINK--
-
Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Laboratory Professionals. Benchchem. 15
-
Bioremediation of nitroaromatic compounds. Cambridge University Press. --INVALID-LINK--
-
Hazardous Material Disposal - EPA Specific. JJ Safety. --INVALID-LINK--
-
SAFETY DATA SHEET - Indazole. Fisher Scientific. --INVALID-LINK--
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. --INVALID-LINK--
-
Process for separating nitroaromatic compounds from spent nitric acid. Google Patents. --INVALID-LINK--
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. --INVALID-LINK--
-
Hazardous Waste and Disposal Considerations. American Chemical Society. --INVALID-LINK--
-
7-nitro-1h-indazole. Sigma-Aldrich. --INVALID-LINK--
-
Learn the Basics of Hazardous Waste. US EPA. --INVALID-LINK--
-
Proper disposal of chemicals. Sciencemadness Wiki. --INVALID-LINK--
-
Guidelines for Disposing of PFAs. MCF Environmental Services. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 4. cswab.org [cswab.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pfw.edu [pfw.edu]
- 9. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 10. acs.org [acs.org]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
- 14. mastercontrol.com [mastercontrol.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
